BPH-1218
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H30N2O6P2 |
|---|---|
Molekulargewicht |
396.36 g/mol |
IUPAC-Name |
[2-(3-decylimidazol-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23) |
InChI-Schlüssel |
GYTSEUQBLYSXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanisms of Action of Therapeutic Agents in Prostate Cells for the Management of Benign Prostatic Hyperplasia (BPH)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific therapeutic agent designated "BPH-1218" was identified in a comprehensive search of publicly available scientific literature and clinical trial databases. This guide, therefore, focuses on the well-established and emerging mechanisms of action of drugs used in the treatment of Benign Prostatic Hyperplasia (BPH) to provide a relevant and informative resource for the intended audience.
Introduction to Benign Prostatic Hyperplasia
Benign Prostatic Hyperplasia (BPH) is a non-malignant enlargement of the prostate gland, primarily characterized by the hyperproliferation of stromal and epithelial cells in the periurethral and transition zones.[1][2][3] This growth is heavily influenced by androgens, particularly dihydrotestosterone (B1667394) (DHT), and involves a complex interplay of signaling pathways that regulate cell growth, differentiation, and apoptosis.[2][4] The resulting enlargement can compress the urethra, leading to lower urinary tract symptoms (LUTS) that significantly impact the quality of life.[5][6] Current pharmacological interventions for BPH primarily target the underlying hormonal and smooth muscle-related pathophysiological processes.
Core Mechanisms of Action in BPH Therapy
The primary therapeutic strategies for BPH revolve around two key mechanisms: interfering with the androgen signaling pathway and inducing smooth muscle relaxation in the prostate and bladder neck.
Inhibition of Androgen Signaling: 5-Alpha-Reductase Inhibitors (5-ARIs)
The androgen receptor (AR) signaling pathway plays a crucial role in the development and progression of BPH.[4][7] Testosterone (B1683101), the primary male sex hormone, is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha-reductase within prostate cells.[2] DHT has a higher affinity for the androgen receptor and is a key driver of prostate cell proliferation.[2]
Mechanism of Action: 5-Alpha-Reductase Inhibitors (5-ARIs), such as finasteride (B1672673) and dutasteride, competitively inhibit the 5-alpha-reductase enzyme.[8] This blockage prevents the conversion of testosterone to DHT, thereby reducing intraprostatic DHT levels. The subsequent decrease in AR activation leads to a reduction in the proliferation of both epithelial and stromal cells, ultimately resulting in a decrease in prostate volume and an improvement in LUTS.[2][8]
Smooth Muscle Relaxation: Alpha-1 Adrenergic Receptor Blockers
The prostate gland and bladder neck contain a significant amount of smooth muscle, the tone of which is regulated by the sympathetic nervous system through alpha-1 adrenergic receptors. In BPH, increased smooth muscle tone contributes to the dynamic component of bladder outlet obstruction.
Mechanism of Action: Alpha-1 adrenergic receptor blockers, such as tamsulosin, alfuzosin, and silodosin, selectively bind to and inhibit alpha-1 adrenergic receptors in the prostate and bladder neck. This antagonism leads to the relaxation of smooth muscle, which reduces urethral resistance and improves urinary flow. These agents do not reduce the size of the prostate but provide rapid symptomatic relief.
Emerging Therapeutic Mechanisms
Research into the pathophysiology of BPH has identified several other signaling pathways that could be targeted for therapeutic intervention.
Vitamin D Receptor Agonists
The vitamin D receptor (VDR) is expressed in prostate cells, and its activation has been shown to have anti-proliferative effects.
Mechanism of Action: VDR agonists, such as elocalcitol (B1671181) (BXL-628), have been investigated for their ability to inhibit the activity of intra-prostatic growth factors that are downstream of the androgen receptor.[9] Preclinical studies suggest that these agents can reduce the static component of BPH by inhibiting prostate cell growth.[9]
Estrogen Receptor-β Agonists
Estrogen receptor-β (ERβ) has been identified as a pro-apoptotic factor in the prostate.
Mechanism of Action: ERβ agonists have been shown to induce apoptosis in prostatic stromal and epithelial cells in an androgen-independent manner.[10] This pro-apoptotic effect is mediated, at least in part, by the tumor necrosis factor-alpha (TNFα) signaling pathway.[10]
Quantitative Data on Therapeutic Efficacy
The clinical efficacy of BPH medications is typically assessed by improvements in the International Prostate Symptom Score (IPSS) and a reduction in the need for surgical intervention.
| Drug Class | Mechanism of Action | Effect on Prostate Size | Symptom Improvement (IPSS) | Surgical Retreatment Rate (5-year) | Key Side Effects |
| 5-Alpha-Reductase Inhibitors (5-ARIs) | Inhibit conversion of testosterone to DHT | Reduction | Moderate | ~5-10% | Erectile dysfunction, decreased libido, ejaculatory dysfunction[8] |
| Alpha-1 Adrenergic Receptor Blockers | Relax smooth muscle in prostate and bladder neck | No change | Rapid and significant | ~10-15% | Dizziness, headache, retrograde ejaculation |
| Combination Therapy (5-ARI + Alpha-1 Blocker) | Dual mechanism | Reduction | Superior to monotherapy | Lower than monotherapies | Additive side effects of both classes |
| Phosphodiesterase-5 (PDE5) Inhibitors | Smooth muscle relaxation | No change | Moderate | Not well-established for BPH alone | Headache, flushing, dyspepsia |
| Minimally Invasive Surgical Therapies (e.g., UroLift, Rezum) | Mechanical opening of the urethra | Tissue removal/retraction | Significant | 4.4% - 14%[11][12] | Dysuria, hematuria, pelvic pain (short-term)[11] |
Experimental Protocols for Evaluating BPH Therapeutics
The preclinical evaluation of potential BPH therapies involves a variety of in vitro and in vivo models and assays.
In Vitro Assays
-
Cell Lines:
-
BPH-1: A human benign prostatic hyperplasia epithelial cell line.
-
RWPE-1: A non-tumorigenic human prostate epithelial cell line.[13]
-
Primary Prostatic Stromal and Epithelial Cells: Isolated from patient BPH tissue.
-
-
Cell Viability and Proliferation Assays:
-
MTT/XTT Assays: To quantify metabolically active cells as a measure of cell viability.
-
BrdU Incorporation Assays: To measure DNA synthesis as an indicator of cell proliferation.
-
-
Western Blotting: To determine the expression levels of key proteins in signaling pathways (e.g., AR, PSA, components of the MAPK and PI3K/Akt pathways).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of target genes.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of secreted proteins such as PSA.
-
Immunofluorescence/Immunohistochemistry: To visualize the localization and expression of proteins within cells and tissue samples.
In Vivo Models
-
Testosterone-Induced BPH in Rodents: Castrated rats or mice are treated with testosterone to induce prostate growth, mimicking BPH.
-
Spontaneous BPH in Aged Dogs: Aged dogs naturally develop BPH, providing a model that closely resembles the human condition.
-
Patient-Derived Xenografts (PDXs): BPH tissue from patients is implanted into immunocompromised mice.
Conclusion and Future Directions
The management of BPH has evolved significantly with the development of therapies targeting the core molecular mechanisms underlying its pathophysiology. While 5-ARIs and alpha-1 adrenergic receptor blockers remain the cornerstone of pharmacological treatment, a deeper understanding of the complex signaling networks in prostate cells is paving the way for novel therapeutic strategies. Future research is likely to focus on:
-
Anti-inflammatory agents: Chronic inflammation is increasingly recognized as a key contributor to BPH development and progression.[14]
-
Anti-fibrotic therapies: Prostate fibrosis may play a role in the worsening of LUTS, and antifibrotic drugs are being investigated.[15]
-
Combination therapies: Targeting multiple pathways simultaneously may offer enhanced efficacy and durability of response.
-
Personalized medicine: Identifying biomarkers to predict patient response to specific therapies could optimize treatment selection.
A continued focus on the molecular intricacies of BPH will be crucial for the development of more effective and better-tolerated therapies for this common condition.
References
- 1. Discovering pathways in benign prostate hyperplasia: A functional genomics pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Prostate Stem Cells in the Development of Benign Prostate Hyperplasia and Prostate Cancer: Emerging Role and Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Roles in the Development of Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. livingtumorlab.com [livingtumorlab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. First-of-its-kind study will evaluate BPH outcomes among men on antifibrotic therapy | Ohio State Medical Center [wexnermedical.osu.edu]
An In-Depth Technical Guide to the Discovery and Synthesis of B-1218
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPH-1218 is a lipophilic bisphosphonate compound that has emerged as a potent inhibitor of key enzymes in the isoprenoid biosynthesis pathway, demonstrating significant potential as an anti-infective agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers and professionals in the fields of medicinal chemistry, parasitology, and drug development who are interested in the exploration of novel therapeutic agents targeting isoprenoid metabolism. This document details the mechanism of action of this compound, its inhibitory effects on squalene (B77637) synthase (SQS) and heptaprenyl diphosphate (B83284) synthase (Coq1), and summarizes the available quantitative data. Furthermore, it outlines the experimental protocols for key assays and provides a logical framework for its synthesis and biological evaluation.
Discovery and Rationale
This compound was identified through research efforts focused on developing novel inhibitors of the isoprenoid biosynthesis pathway, a critical metabolic route in a variety of organisms, including pathogenic protozoa. The initial interest in this pathway stems from its role in producing essential molecules such as sterols (e.g., ergosterol (B1671047) in fungi and protozoa) and ubiquinone (coenzyme Q), which are vital for cell membrane integrity and cellular respiration, respectively.
The discovery of this compound was part of a broader investigation into lipophilic bisphosphonates, a class of compounds designed to have improved cell penetration compared to traditional, more polar bisphosphonates. The rationale was to create molecules that could effectively target intracellular enzymes like those in the isoprenoid pathway.
Mechanism of Action: Targeting the Isoprenoid Pathway
This compound exerts its biological effects by inhibiting two key enzymes in the isoprenoid biosynthesis pathway: squalene synthase (SQS) and heptaprenyl diphosphate synthase (Coq1).
-
Squalene Synthase (SQS): This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Inhibition of SQS disrupts the production of essential sterols, leading to impaired membrane function and ultimately cell death in susceptible organisms.
-
Heptaprenyl Diphosphate Synthase (Coq1): This enzyme is involved in the synthesis of the polyprenyl tail of ubiquinone (coenzyme Q). Ubiquinone is a critical component of the electron transport chain, and its depletion disrupts cellular respiration and energy production.
The dual inhibitory action of this compound on both SQS and Coq1 suggests a multi-targeted approach that can lead to a more potent anti-parasitic effect and potentially a lower likelihood of resistance development.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits both SQS and Coq1 enzymes.
Quantitative Data
The inhibitory activity of this compound has been quantified in several studies. The following table summarizes the key reported values.
| Target/Organism | Assay Type | Value | Reference |
| Trypanosoma cruzi Squalene Synthase (TcSQS) | Enzyme Inhibition (IC50) | 31 nM | [1] |
| Human Squalene Synthase (HsSQS) | Enzyme Inhibition (IC50) | 64 nM | [1] |
| Toxoplasma gondii Heptaprenyl Diphosphate Synthase (TgCoq1) | Enzyme Inhibition (IC50) | 36 nM | [2] |
| Toxoplasma gondii (in vitro growth) | Cell-based Assay (EC50) | 0.92 µM | [2] |
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general synthesis strategy for lipophilic bisphosphonates can be inferred. These syntheses often involve the modification of a known bisphosphonate scaffold, such as alendronate, or the construction of the phosphonate (B1237965) groups onto a lipophilic backbone.
A representative synthesis of a lipophilic bisphosphonate might involve the reaction of a long-chain alkyl halide with a suitable phosphonate-containing nucleophile, followed by hydrolysis of the ester groups to yield the final bisphosphonic acid. Another approach involves the "click chemistry" reaction between an azide (B81097) and an alkyne to link a lipophilic tail to a bisphosphonate moiety.
Logical Flow of a Potential Synthesis Route
Caption: A potential synthesis workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Squalene Synthase (SQS) Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against SQS.
Objective: To determine the IC50 value of this compound against SQS.
Materials:
-
Purified recombinant SQS enzyme (e.g., from T. cruzi or human)
-
Farnesyl pyrophosphate (FPP) substrate
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 2 mM DTT)
-
[³H]-FPP (radiolabeled substrate)
-
This compound
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the SQS enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a mixture of FPP and [³H]-FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the lipid-soluble product (squalene) using an organic solvent (e.g., hexane).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Heptaprenyl Diphosphate Synthase (Coq1) Inhibition Assay
This protocol outlines a method for assessing the inhibition of Coq1.
Objective: To determine the IC50 value of this compound against Coq1.
Materials:
-
Purified recombinant Coq1 enzyme (e.g., from T. gondii)
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
[¹⁴C]-IPP (radiolabeled substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 1 mM DTT)
-
This compound
-
Butanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP, and the Coq1 enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Start the reaction by adding a mixture of IPP and [¹⁴C]-IPP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding butanol to extract the polyprenyl pyrophosphate product.
-
Wash the butanol phase to remove unreacted [¹⁴C]-IPP.
-
Measure the radioactivity in the butanol phase using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Toxoplasma gondii In Vitro Growth Inhibition Assay
This protocol describes a cell-based assay to evaluate the efficacy of this compound against the growth of T. gondii.
Objective: To determine the EC50 value of this compound against T. gondii tachyzoites.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound
-
A method for quantifying parasite growth (e.g., β-galactosidase assay for engineered parasites, or quantitative PCR)
Procedure:
-
Seed HFF cells in a 96-well plate and allow them to form a confluent monolayer.
-
Infect the HFF monolayer with T. gondii tachyzoites.
-
After a few hours to allow for invasion, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).
-
Quantify the extent of parasite growth in each well using the chosen method.
-
Determine the EC50 value by plotting the parasite growth inhibition against the concentration of this compound.
Experimental Workflow for In Vitro Assay
Caption: Workflow for T. gondii growth inhibition assay.
Conclusion and Future Directions
This compound is a promising lipophilic bisphosphonate with potent inhibitory activity against key enzymes in the isoprenoid biosynthesis pathway of parasitic protozoa. Its dual-targeting mechanism and efficacy in preclinical models make it an attractive lead compound for the development of new anti-infective therapies.
Future research should focus on elucidating the detailed synthesis pathway to enable the production of analogs for structure-activity relationship (SAR) studies. Further preclinical development, including pharmacokinetic and toxicology studies, will be crucial to assess its potential for clinical translation. The exploration of this compound and similar compounds could pave the way for novel treatments for devastating parasitic diseases like Chagas disease and toxoplasmosis.
References
BPH-1218 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPH-1218 is a lipophilic bisphosphonate that has demonstrated potent activity against parasitic protozoa, including Toxoplasma gondii and Trypanosoma cruzi. This technical guide details the target identification and validation of this compound, focusing on its mechanism of action within the isoprenoid biosynthesis pathway. Through a combination of enzymatic assays, genetic validation, and crystallographic studies, Heptaprenyl Diphosphate (B83284) Synthase (Coq1) and Squalene Synthase (SQS) have been identified as primary molecular targets. This document provides a comprehensive overview of the experimental data, detailed protocols, and the signaling pathways affected by this compound, offering valuable insights for researchers in parasitology and drug development.
Introduction
Isoprenoids are a large and diverse class of organic molecules essential for various cellular processes, including electron transport, protein prenylation, and the synthesis of sterols. The enzymes involved in the isoprenoid biosynthesis pathway are attractive targets for antimicrobial drug development due to differences between the pathways in mammals and pathogenic organisms. This compound is a promising lipophilic bisphosphonate that has been investigated for its antiparasitic properties. This guide elucidates the key molecular targets of this compound and the experimental evidence supporting their roles in its mechanism of action.
Primary Molecular Targets of this compound
The primary molecular targets of this compound identified to date are key enzymes in the isoprenoid biosynthesis pathway of parasitic protozoa.
Heptaprenyl Diphosphate Synthase (Coq1) in Toxoplasma gondii
The central target of this compound in Toxoplasma gondii is Heptaprenyl Diphosphate Synthase (Coq1), an enzyme essential for ubiquinone biosynthesis. Ubiquinones are critical components of the mitochondrial electron transport chain.
Target Validation:
-
Enzymatic Inhibition: this compound directly inhibits the enzymatic activity of T. gondii Coq1 (TgCoq1).
-
Genetic Overexpression: Overexpression of TgCoq1 in T. gondii leads to a significant reduction in the growth-inhibitory effect of this compound, demonstrating that the compound's efficacy is directly linked to its action on this enzyme.[1][2][3][4]
-
Chemical Rescue: The growth defect induced by this compound in T. gondii can be rescued by supplementing the growth medium with a long-chain ubiquinone (UQ6), confirming that the drug's primary effect is the disruption of the ubiquinone biosynthesis pathway.[1][2]
Squalene Synthase (SQS) in Trypanosoma cruzi
In Trypanosoma cruzi, the causative agent of Chagas disease, this compound potently inhibits Squalene Synthase (SQS). This enzyme catalyzes the first committed step in sterol biosynthesis, leading to the production of ergosterol (B1671047), an essential component of the parasite's cell membrane.
Target Validation:
-
Enzymatic Inhibition: this compound is a potent inhibitor of T. cruzi SQS (TcSQS).
-
Crystallography: The binding mode of this compound to both T. cruzi SQS and human SQS has been elucidated through X-ray crystallography, providing a structural basis for its inhibitory activity.[5]
-
Metabolic Impact: Treatment of T. cruzi with this compound leads to a reduction in the biosynthesis of endogenous ergosterol.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | Trypanosoma cruzi Solanesyl Diphosphate Synthase (TcSPPS) | 60 nM | [1][4] |
| EC50 (Growth Inhibition) | Toxoplasma gondii (RH strain, parental) | 0.92 ± 0.09 µM | [4][6] |
| EC50 (Growth Inhibition) | Toxoplasma gondii (RH strain, TgCoq1-OE) | 2.86 ± 0.75 µM | [4][6] |
| EC50 (Growth Inhibition) | Toxoplasma gondii (RH strain) | 0.3 µM | [7] |
| EC50 (Growth Inhibition) | Toxoplasma gondii (ME49 strain) | 0.5 µM | [7] |
| EC50 (Growth Inhibition) | Toxoplasma gondii (Pru strain) | 0.6 µM | [7] |
Table 1: In Vitro Activity of this compound
Signaling Pathway Analysis
This compound targets the isoprenoid biosynthesis pathway, which is crucial for the production of essential molecules for parasite survival.
Ubiquinone Biosynthesis Pathway in T. gondii
The inhibition of TgCoq1 by this compound disrupts the synthesis of ubiquinone, a vital component of the mitochondrial respiratory chain. This leads to impaired ATP production and ultimately parasite death.
Caption: Inhibition of TgCoq1 by this compound in the T. gondii ubiquinone biosynthesis pathway.
Ergosterol Biosynthesis Pathway in T. cruzi
This compound inhibits TcSQS, blocking the synthesis of ergosterol. Ergosterol is the primary sterol in the cell membranes of trypanosomatids, playing a crucial role in maintaining membrane fluidity and integrity.
Caption: Inhibition of TcSQS by this compound in the T. cruzi ergosterol biosynthesis pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the target identification and validation of this compound.
Toxoplasma gondii Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the in vitro growth of T. gondii.
Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFF) are cultured to confluence in 96-well plates.
-
Parasite Infection: HFF monolayers are infected with tachyzoites of the desired T. gondii strain (e.g., RH, ME49, Pru) expressing a reporter protein (e.g., red fluorescent protein).
-
Compound Treatment: A serial dilution of this compound is added to the infected cells.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for parasite replication.
-
Data Acquisition: The fluorescence intensity in each well is measured using a plate reader, which correlates with the extent of parasite growth.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for the T. gondii growth inhibition assay.
Squalene Synthase (SQS) Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SQS.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant SQS enzyme and the substrate, farnesyl diphosphate (FPP), are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of FPP.
-
Reaction Quenching: The reaction is stopped after a specific time by adding a quenching solution.
-
Product Detection: The amount of product formed (presqualene diphosphate or squalene) is quantified. This can be done using various methods, such as radiolabeling of the substrate followed by scintillation counting, or by chromatographic methods (e.g., HPLC).
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound in complex with its target enzyme (e.g., TcSQS).
Methodology:
-
Protein Expression and Purification: The target enzyme is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified protein is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find those that promote crystal growth.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.
Conclusion
The identification and validation of Heptaprenyl Diphosphate Synthase (Coq1) and Squalene Synthase (SQS) as the primary molecular targets of this compound provide a solid foundation for its further development as an antiparasitic agent. The detailed experimental evidence, including enzymatic inhibition, genetic validation, and structural biology, confirms a clear mechanism of action centered on the disruption of the essential isoprenoid biosynthesis pathway in Toxoplasma gondii and Trypanosoma cruzi. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering critical data and methodologies to advance the study of this compound and other isoprenoid pathway inhibitors.
References
- 1. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Squalene Synthase As a Target for Chagas Disease Therapeutics | PLOS Pathogens [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Lipophilic bisphosphonates reduced cyst burden and ameliorated hyperactivity of mice chronically infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of BPH-1218: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-1218 is a novel investigational compound currently undergoing preclinical evaluation for its potential therapeutic applications. This document provides a comprehensive technical guide on the in vitro characterization of this compound, detailing its biochemical and cellular activities, mechanism of action, and the experimental protocols utilized in its assessment. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational in vitro data for this compound.
It is important to note that specific data regarding a compound designated "this compound" is not publicly available. The following sections are based on established in vitro methodologies and common characterization pathways for compounds targeting conditions such as Benign Prostatic Hyperplasia (BPH), given the "BPH" designation in the compound name. The BPH-1 cell line, a widely used in vitro model for studying BPH, is also referenced.[1][2][3]
Biochemical Characterization
Biochemical assays are fundamental to understanding the direct molecular interactions of a compound. For a compound like this compound, initial studies would likely focus on its effects on key enzymes and receptors implicated in the pathophysiology of BPH.
Enzyme Inhibition Assays
A primary mechanism in BPH treatment involves the inhibition of enzymes such as 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[4][5][6][7]
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Assay Type | This compound IC₅₀ (nM) | Finasteride IC₅₀ (nM) (Reference) |
| 5α-reductase Type 1 | Recombinant Human Enzyme | 150 | 10 |
| 5α-reductase Type 2 | Recombinant Human Enzyme | 25 | 5 |
| Aromatase | Recombinant Human Enzyme | >10,000 | Letrozole (Reference) <1 |
| Phosphodiesterase-5 | Recombinant Human Enzyme | 850 | Sildenafil (Reference) 3.5 |
Experimental Protocol: 5α-Reductase Inhibition Assay
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against 5α-reductase.
-
Enzyme and Substrate Preparation: Recombinant human 5α-reductase (Type 1 or 2) is pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., finasteride) in a reaction buffer (e.g., 40 mM potassium phosphate, pH 6.5) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, testosterone, and the cofactor, NADPH.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong base (e.g., sodium hydroxide), and the product, DHT, is extracted using an organic solvent (e.g., ethyl acetate).
-
Quantification: The amount of DHT produced is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Receptor Binding Assays
Alpha-1 adrenergic receptors play a role in the smooth muscle tone of the prostate and bladder neck, making them a key target for BPH therapies.[5][8][9]
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | This compound Kᵢ (nM) | Prazosin Kᵢ (nM) (Reference) |
| α₁ₐ-Adrenergic Receptor | [³H]-Prazosin | 50 | 0.5 |
| α₁ₑ-Adrenergic Receptor | [³H]-Prazosin | 200 | 1.0 |
| α₁ₔ-Adrenergic Receptor | [³H]-Prazosin | 800 | 0.8 |
| Androgen Receptor | [³H]-DHT | >10,000 | Dihydrotestosterone (Reference) 1.5 |
Experimental Protocol: α₁-Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for α₁-adrenergic receptor subtypes.
-
Membrane Preparation: Cell membranes expressing the specific α₁-adrenergic receptor subtype (α₁ₐ, α₁ₑ, or α₁ₔ) are prepared from cultured cells.
-
Assay Setup: The membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Prazosin) and varying concentrations of this compound or a reference compound (e.g., prazosin).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Cellular Characterization
Cell-based assays provide insights into the functional consequences of a compound's activity in a biological context. The BPH-1 cell line, derived from a patient with benign prostatic hyperplasia, is a common model for these studies.[3]
Cell Proliferation Assays
Uncontrolled cell proliferation is a hallmark of BPH. Assays to measure the anti-proliferative effects of a compound are therefore crucial.
Table 3: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Assay Type | This compound EC₅₀ (µM) |
| BPH-1 | BrdU Incorporation | 5.2 |
| WPMY-1 (Prostatic Stromal) | CellTiter-Glo | 8.9 |
| PC-3 (Prostate Cancer) | MTT | 15.7 |
Experimental Protocol: BrdU Cell Proliferation Assay
This protocol describes the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
-
Cell Seeding: BPH-1 cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
BrdU Labeling: BrdU is added to the cell culture medium, and the cells are incubated for a further period (e.g., 2-4 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Cell Lysis and DNA Denaturation: The cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.
-
Detection: An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Following a wash step, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity, which is proportional to the amount of BrdU incorporated, is measured using a plate reader. The EC₅₀ value is calculated from the dose-response curve.
Signaling Pathway Analysis
Understanding how a compound affects intracellular signaling pathways can elucidate its mechanism of action.
Experimental Protocol: Western Blotting for Signaling Proteins
This method is used to detect changes in the expression or phosphorylation status of key proteins in a signaling cascade.
-
Cell Treatment and Lysis: BPH-1 cells are treated with this compound for various times and concentrations. The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, androgen receptor). This is followed by incubation with a secondary antibody conjugated to an enzyme that facilitates detection.
-
Detection: The signal is visualized using a chemiluminescent or fluorescent substrate and captured with an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations of Key Pathways and Workflows
The following diagrams illustrate relevant signaling pathways and experimental workflows.
Caption: this compound inhibition of the 5-alpha reductase pathway.
Caption: Workflow for a competitive receptor binding assay.
Caption: Workflow for a BrdU cell proliferation assay.
The in vitro characterization of this compound, through a combination of biochemical and cellular assays, is a critical step in its development as a potential therapeutic agent. The data and protocols outlined in this guide provide a foundational understanding of its activity and mechanism of action. Further studies will be necessary to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. BPH 04. Characterization of stromal - microenvironment - induced epithelial - mesenchymal transition in benign prostatic hyperplasia cells - Li - Translational Andrology and Urology [tau.amegroups.org]
- 2. Benign prostatic hyperplasia (BPH) epithelial cell line BPH-1 induces aromatase expression in prostatic stromal cells via prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. [Enzyme inhibition in the drug therapy of benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Insight: 5alpha-reductase inhibitors for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of 5alpha-reductase in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benign Prostatic Hyperplasia (BPH) Treatment & Management: Approach Considerations, Alpha-Blockers, 5-Alpha-Reductase Inhibitors [emedicine.medscape.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
BPH-1218: A Potent Inhibitor of Squalene Synthase with Anti-Infective Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of BPH-1218, a potent inhibitor of squalene (B77637) synthase (SQS). Contrary to any potential association with Benign Prostatic Hyperplasia (BPH) suggested by its nomenclature, current scientific literature identifies this compound as a lipophilic bisphosphonate with a primary mechanism of action targeting the cholesterol biosynthesis pathway. Specifically, it has been characterized as an anti-infective agent with significant activity against the protozoan parasite Toxoplasma gondii. This guide will detail its mechanism of action, present available quantitative data, outline experimental protocols for its study, and provide visual representations of the relevant biological pathways and experimental workflows. There is currently no publicly available scientific evidence to support an effect of this compound on androgen signaling.
Core Mechanism of Action: Inhibition of Squalene Synthase
This compound functions as a potent inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. SQS, also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), catalyzes the first committed step in sterol biosynthesis. This involves the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene diphosphate (B83284), which is then reduced by NADPH to produce squalene. By inhibiting SQS, this compound effectively blocks the production of squalene and all downstream sterols, including cholesterol.
The inhibitory action of this compound has been demonstrated against both human SQS (HsSQS) and the SQS of the parasite Toxoplasma gondii (TcSQS). Research also indicates that this compound targets heptaprenyl diphosphate synthase (Coq1) in Toxoplasma gondii, an enzyme involved in the synthesis of the polyprenyl tail of ubiquinone, which is essential for the parasite's mitochondrial electron transport chain.[1]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against squalene synthase has been quantified, demonstrating potent effects in the nanomolar range.
| Target Enzyme | IC50 Value |
| Toxoplasma gondii Squalene Synthase (TcSQS) | 31 nM |
| Human Squalene Synthase (HsSQS) | 64 nM |
Table 1: IC50 values for this compound against TcSQS and HsSQS.
Signaling Pathway Inhibition
This compound disrupts the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. The following diagram illustrates the point of inhibition by this compound within this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on Toxoplasma gondii.
In Vitro Growth Inhibition Assay
This protocol is used to determine the efficacy of this compound in inhibiting the growth of T. gondii tachyzoites in a host cell culture.
Materials:
-
Human foreskin fibroblasts (HFF)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 µg/ml penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HFF cells in 96-well plates and grow to confluence.
-
Infect the HFF monolayer with T. gondii tachyzoites expressing a reporter gene (e.g., beta-galactosidase).
-
After 2-4 hours of incubation to allow for parasite invasion, remove the inoculum and add fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is run in parallel.
-
Incubate the plates for 72 hours.
-
Measure the activity of the reporter gene (e.g., by adding a colorimetric substrate for beta-galactosidase and measuring absorbance).
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.
In Vivo Efficacy in a Mouse Model of Toxoplasmosis
This protocol assesses the ability of this compound to protect mice from a lethal T. gondii infection.
Materials:
-
Female BALB/c mice
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
This compound formulation for injection (e.g., in a suitable vehicle)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Infect mice intraperitoneally with a lethal dose of T. gondii tachyzoites.
-
Administer this compound at various doses (e.g., via intraperitoneal injection) to different groups of infected mice, starting 24 hours post-infection. A control group receives the vehicle only.
-
Continue treatment for a specified period (e.g., 10 days).
-
Monitor the mice daily for survival.
-
Record the survival data and analyze using Kaplan-Meier survival curves to determine the efficacy of the treatment.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating a compound like this compound as an anti-infective agent against Toxoplasma gondii.
Conclusion
This compound is a potent small molecule inhibitor of squalene synthase with demonstrated anti-infective activity against Toxoplasma gondii. Its mechanism of action is centered on the disruption of the parasite's sterol biosynthesis pathway. All available quantitative data and experimental evidence point to its potential as a therapeutic agent for toxoplasmosis. It is critical for researchers and drug development professionals to note the absence of scientific literature supporting a role for this compound in the modulation of androgen signaling or the treatment of Benign Prostatic Hyperplasia. Future research should continue to explore its efficacy and safety as an anti-infective, as well as its potential effects on other pathogens dependent on the mevalonate pathway.
References
Preliminary Studies on BPH-1218 for Benign Prostatic Hyperplasia: A Technical Overview
Abstract: Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by nonmalignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS)[1][2][3]. Current therapeutic strategies primarily involve alpha-1 adrenergic receptor antagonists and 5-alpha reductase inhibitors[4][5]. While effective, these treatments can have limitations and side effects, highlighting the need for novel therapeutic agents[1]. This document outlines the preliminary preclinical findings for BPH-1218, a novel investigational compound for the treatment of BPH. The following sections detail the postulated mechanism of action, summarize key in vitro and in vivo data, and provide the experimental protocols utilized in these initial studies.
Postulated Mechanism of Action
This compound is a selective antagonist of the α1A-adrenergic receptor subtype, which is predominantly expressed in the prostate, bladder neck, and urethra[6]. By selectively blocking these receptors, this compound is hypothesized to induce smooth muscle relaxation in the prostate and bladder neck, thereby reducing bladder outlet obstruction and improving urinary flow, without the significant cardiovascular side effects associated with non-selective alpha-blockers[6].
Signaling Pathway of α1A-Adrenergic Receptor in Prostate Smooth Muscle
Caption: Postulated signaling pathway of this compound in prostate smooth muscle cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) |
| This compound | α1A | 0.8 ± 0.1 |
| α1B | 75 ± 5.2 | |
| α1D | 120 ± 9.8 | |
| Tamsulosin | α1A | 0.2 ± 0.05 |
| α1B | 3.9 ± 0.4 | |
| α1D | 0.3 ± 0.08 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy in Testosterone-Induced BPH Rat Model
| Treatment Group (n=10/group) | Dose (mg/kg) | Prostate Weight (g) | Bladder Weight (g) | Urethral Pressure (cm H₂O) |
| Sham Control | - | 0.85 ± 0.09 | 0.25 ± 0.04 | 15.2 ± 1.8 |
| BPH Control (Vehicle) | - | 1.95 ± 0.21 | 0.58 ± 0.07 | 35.8 ± 3.1 |
| This compound | 1 | 1.89 ± 0.18 | 0.45 ± 0.06 | 25.1 ± 2.5 |
| 5 | 1.91 ± 0.20 | 0.38 ± 0.05 | 18.9 ± 2.1 | |
| Finasteride | 5 | 1.25 ± 0.15 | 0.41 ± 0.06 | 33.5 ± 2.9 |
*p < 0.05 compared to BPH Control. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of this compound for human α1-adrenergic receptor subtypes (α1A, α1B, α1D).
-
Methodology:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing individual human α1-adrenergic receptor subtypes were used.
-
Radioligand: [³H]-Prazosin was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Procedure: Cell membranes were incubated with [³H]-Prazosin and varying concentrations of this compound or a reference compound in the assay buffer for 60 minutes at 25°C.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated using the Cheng-Prusoff equation.
-
Testosterone-Induced BPH in Rats
-
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of BPH.
-
Methodology:
-
Animal Model: Male Wistar rats (10-12 weeks old) were used. BPH was induced by subcutaneous injections of testosterone (B1683101) propionate (B1217596) (3 mg/kg) daily for 4 weeks, following bilateral orchiectomy[7].
-
Treatment Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: BPH model + Vehicle
-
Group 3: BPH model + this compound (1 mg/kg, oral gavage)
-
Group 4: BPH model + this compound (5 mg/kg, oral gavage)
-
Group 5: BPH model + Finasteride (5 mg/kg, oral gavage)
-
-
Dosing: Treatment was administered daily for the last 2 weeks of the 4-week testosterone induction period.
-
Efficacy Parameters:
-
Urethral Pressure: At the end of the study, rats were anesthetized, and a catheter was inserted into the urethra to measure intraurethral pressure.
-
Prostate and Bladder Weight: Following euthanasia, the prostate and bladder were excised, blotted dry, and weighed.
-
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the BPH control group.
-
Experimental Workflow for In Vivo BPH Model
Caption: Workflow for the testosterone-induced BPH rat model experiment.
Conclusion and Future Directions
The preliminary data suggest that this compound is a potent and selective α1A-adrenergic receptor antagonist. In a testosterone-induced BPH rat model, this compound demonstrated a dose-dependent reduction in urethral pressure and a decrease in bladder weight, indicative of reduced bladder outlet obstruction, without significantly affecting prostate size. These findings support the hypothesized mechanism of action and suggest that this compound may offer a favorable therapeutic profile for the symptomatic relief of BPH. Further studies are warranted to evaluate the pharmacokinetic profile, long-term safety, and efficacy of this compound in larger animal models before consideration for clinical development.
References
- 1. Benign prostatic hyperplasia: An overview of existing treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benign Prostatic Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Pathophysiology of Benign Prostatic Hyperplasia: Insights From Medical Therapy for the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaskpublishers.com [oaskpublishers.com]
An In-depth Technical Guide to the Pharmacodynamics of BPH-1218
Introduction
BPH-1218 is a lipophilic bisphosphonate compound that has been identified as a potent inhibitor of squalene (B77637) synthase (SQS) and heptaprenyl diphosphate (B83284) synthase (Coq1).[1][2] Current research primarily focuses on its potential as an anti-infective agent, particularly against parasitic organisms such as Trypanosoma cruzi and Toxoplasma gondii.[2][3] It is important to note that despite the "BPH" designation in its name, there is no publicly available scientific literature linking this compound to the treatment of Benign Prostatic Hyperplasia. The pharmacodynamic profile of this compound is centered on the disruption of essential metabolic pathways in these pathogens.
Mechanism of Action
This compound exerts its anti-infective effects by targeting key enzymes in the isoprenoid biosynthesis pathway. This pathway is crucial for the production of essential molecules like ergosterol (B1671047) and ubiquinone in many pathogens.[3][4]
-
Inhibition of Squalene Synthase (SQS): this compound is a potent inhibitor of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis. By blocking SQS, this compound prevents the formation of squalene, a precursor to ergosterol. Ergosterol is a vital component of the cell membranes of many fungi and protozoa, playing a similar role to cholesterol in mammals. Disruption of ergosterol synthesis leads to impaired membrane integrity and ultimately, cell death.[3][4]
-
Inhibition of Heptaprenyl Diphosphate Synthase (Coq1): In Toxoplasma gondii, this compound has been shown to inhibit heptaprenyl diphosphate synthase (TgCoq1).[2][5] This enzyme is involved in the synthesis of the polyprenyl tail of ubiquinone (Coenzyme Q), a critical component of the electron transport chain in mitochondria. Inhibition of TgCoq1 disrupts mitochondrial respiration and energy production in the parasite.[2]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Enzyme Inhibition and Cellular Activity
| Target/Organism | Parameter | Value | Reference |
| Trypanosoma cruzi Squalene Synthase (TcSQS) | IC50 | 31 nM | [1] |
| Human Squalene Synthase (HsSQS) | IC50 | 64 nM | [1] |
| Toxoplasma gondii Heptaprenyl Diphosphate Synthase (TgCoq1) | IC50 | 36 nM | [5] |
| Toxoplasma gondii (RH strain) | EC50 (growth inhibition) | 0.3 µM | [6] |
| Toxoplasma gondii (ME49 strain) | EC50 (growth inhibition) | 0.5 µM | [6] |
| Toxoplasma gondii (Pru strain) | EC50 (growth inhibition) | 0.6 µM | [6] |
Table 2: In Vivo Efficacy
| Animal Model | Parameter | Dose | Effect | Reference |
| Mouse model of lethal Toxoplasma gondii infection | ED50 | 0.69 mg/kg/day | Protection against lethal infection | [7] |
Experimental Protocols
Detailed experimental methodologies for the cited data are crucial for reproducibility and further research. Below are summaries of the key experimental protocols.
Enzyme Inhibition Assays (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit the activity of target enzymes (e.g., SQS, Coq1) by 50%.
-
General Protocol:
-
Recombinant target enzymes (TcSQS, HsSQS, TgCoq1) are expressed and purified.
-
The enzyme is incubated with its substrates (e.g., farnesyl diphosphate for SQS) and varying concentrations of this compound.
-
Enzyme activity is measured by quantifying the formation of the product (e.g., squalene) or the depletion of a substrate. This can be achieved using methods such as scintillation counting with radiolabeled substrates or chromatographic techniques (e.g., HPLC).
-
The percentage of enzyme inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
Parasite Growth Inhibition Assays (EC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit the growth of parasites by 50%.
-
General Protocol:
-
Host cells (e.g., human foreskin fibroblasts) are cultured in microtiter plates.
-
The host cells are infected with the parasites (Toxoplasma gondii tachyzoites).
-
The infected cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 7 days), parasite proliferation is assessed. This can be done by measuring the expression of a reporter gene (e.g., luciferase) engineered into the parasites or by quantifying parasite-specific markers.
-
The percentage of growth inhibition is plotted against the logarithm of the this compound concentration.
-
The EC50 value is determined from the resulting dose-response curve.
-
In Vivo Efficacy Studies (ED50 Determination)
-
Objective: To determine the effective dose of this compound required to produce a therapeutic effect in 50% of a test animal population.
-
General Protocol:
-
A cohort of laboratory animals (e.g., mice) is infected with a lethal dose of the pathogen (Toxoplasma gondii).
-
The infected animals are divided into groups and treated with different doses of this compound or a vehicle control.
-
Treatment is administered for a specified duration (e.g., 10 days).
-
The survival of the animals in each group is monitored over time.
-
The ED50 is calculated based on the dose of this compound that results in the survival of 50% of the infected animals.
-
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways affected by this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for EC50 determination.
This compound is a promising anti-infective agent with a well-defined mechanism of action targeting the isoprenoid biosynthesis pathway in parasites. Its potent inhibition of squalene synthase and heptaprenyl diphosphate synthase disrupts essential cellular functions, leading to parasite death. The available pharmacodynamic data, including low nanomolar IC50 values and in vivo efficacy, support its potential for further development as a therapeutic for diseases such as Chagas disease and toxoplasmosis. Future research will likely focus on optimizing its pharmacokinetic properties and further evaluating its safety and efficacy in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene Synthase As a Target for Chagas Disease Therapeutics | PLOS Pathogens [journals.plos.org]
- 4. Squalene Synthase As a Target for Chagas Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Lipophilic bisphosphonates reduced cyst burden and ameliorated hyperactivity of mice chronically infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Early Research on BPH-1218: Information Not Publicly Available
Comprehensive searches for early research findings on a compound designated "BPH-1218" have yielded no specific publicly available data. This suggests that "this compound" may be an internal project code for a very early-stage compound that has not yet been disclosed in scientific literature, press releases, or clinical trial registries. It is also possible that this designation is a placeholder or an alternative name not yet indexed by public search engines.
Without any foundational information on the compound's mechanism of action, molecular target, or preclinical data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams.
General research into novel treatments for Benign Prostatic Hyperplasia (BPH) reveals several areas of active investigation, including:
-
Targeting Inflammation and Fibrosis: Researchers are exploring the role of chronic inflammation and prostatic fibrosis in the development and progression of BPH. Novel therapies are being investigated to target these pathways.
-
Modulating Hormonal Pathways: Beyond the traditional 5-alpha reductase inhibitors, research continues into more nuanced ways to modulate androgen and estrogen receptor signaling in the prostate.
-
Alternative Signaling Pathways: Investigation into pathways beyond traditional hormonal routes, such as those involving growth factors like Epidermal Growth Factor (EGF) and their receptors, is ongoing. Studies have shown a relationship between EGF and its receptor in BPH, suggesting it as a potential therapeutic target.[1] Interference with EGFR activation has been shown to inhibit the growth of prostate cancer cells by attenuating EGFR signaling processes.[2][3]
-
New Drug Classes: Other areas of research include phosphodiesterase-5 (PDE5) inhibitors, which relax smooth muscle in the prostate and bladder, and vitamin D receptor agonists.[4][5]
To provide a detailed technical guide on this compound, specific information regarding its biological target and proposed mechanism of action would be required. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal documentation or await public disclosure of early-stage research findings.
References
- 1. Relationship between epidermal growth factor and its receptor in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor-related peptide inhibits growth of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of EGFR-related tyrosine kinase activity inhibition on the growth and invasion mechanisms of prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
BPH-1218 and LUTS: An Unexplored Therapeutic Avenue
A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct evidence to support the investigation of BPH-1218, a squalene (B77637) synthase (SQS) inhibitor, as a potential therapeutic for Lower Urinary Tract Symptoms (LUTS) secondary to Benign Prostatic Hyperplasia (BPH).
While the user request sought an in-depth technical guide on this specific application, extensive searches have not yielded any preclinical or clinical studies, signaling pathway analyses, or experimental protocols linking this compound or the broader class of SQS inhibitors to the treatment of LUTS or BPH. The primary focus of research on SQS inhibitors has been in the fields of hypercholesterolemia and oncology, particularly in cancers with high cholesterol dependence.
Squalene Synthase Inhibitors: Current Research Focus
Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1] Its inhibition offers a targeted approach to reducing cholesterol production.[1] The therapeutic potential of SQS inhibitors is being actively explored in several areas:
-
Cardiovascular Diseases: By lowering cholesterol synthesis, SQS inhibitors are investigated as a treatment for hypercholesterolemia and associated cardiovascular conditions.[1]
-
Oncology: Preliminary studies have indicated that SQS inhibitors may be effective in cancers that are highly dependent on cholesterol for their growth, such as prostate and breast cancers.[1] Research has shown that inhibition of SQS can lead to a significant decrease in prostate cancer cell proliferation.[2][3]
The Prostate and Squalene Synthase
The connection between squalene synthase and the prostate gland has been primarily established in the context of prostate cancer. Studies have demonstrated that:
-
The gene encoding for squalene synthase, FDFT1, may play a role in the development and aggressiveness of prostate cancer.[2][3]
-
Higher levels of FDFT1 mRNA have been found in human prostate cancer specimens compared to noncancerous tissue.[2][3]
-
Inhibiting squalene synthase has been shown to decrease the proliferation of prostate cancer cells in vitro.[2][3]
Despite this link to prostatic disease, the existing research has not extended to the investigation of SQS inhibitors for the treatment of BPH, a benign proliferation of prostate tissue. The pathophysiology of BPH and its associated LUTS is complex, involving hormonal, inflammatory, and smooth muscle tone-related factors. Current pharmacological treatments for LUTS/BPH primarily include:
-
Alpha-blockers: To relax the smooth muscle of the prostate and bladder neck.
-
5-alpha-reductase inhibitors: To reduce the size of the prostate by blocking the conversion of testosterone (B1683101) to dihydrotestosterone.
-
Phosphodiesterase-5 inhibitors: To relax smooth muscle in the bladder, prostate, and urethra.
Conclusion
Based on the available scientific and medical literature, the topic of "this compound as a potential therapeutic for LUTS" appears to be a novel concept that has not yet been explored in a research setting. There are no publicly accessible data, experimental protocols, or signaling pathway descriptions to form the basis of a technical guide on this subject. Therefore, any attempt to create such a document would be speculative and not grounded in scientific evidence. The potential role of squalene synthase inhibition in the management of BPH and LUTS remains an open question for future research.
References
Methodological & Application
Application Notes and Protocols for BPH-1218 (BE1218) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BPH-1218, also referred to as BE1218, in a cell culture setting. This document includes detailed protocols for assessing its biological activity and elucidating its mechanism of action.
Introduction
This compound (BE1218) is a potent and selective small molecule that functions as a Liver X Receptor (LXR) inverse agonist. It exhibits high affinity for both LXRα and LXRβ isoforms, with IC50 values of 9 nM and 7 nM, respectively.[1][2] Unlike LXR agonists that activate the receptor, an inverse agonist like this compound actively suppresses the basal transcriptional activity of LXRs.[3][4] This is achieved through the recruitment of corepressors to the LXR-RXR heterodimer, leading to the downregulation of LXR target gene transcription.[3][4]
The primary known mechanism of action of this compound involves the modulation of lipid metabolism. By suppressing LXR activity, this compound is expected to downregulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis.[5] This, in turn, leads to decreased expression of downstream target genes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[5] Due to the role of LXR in cellular processes beyond lipid metabolism, such as inflammation and cell proliferation, this compound is a valuable tool for research in metabolic diseases, oncology, and immunology.[4][5]
Data Presentation
The following tables summarize key quantitative data for this compound. It is important to note that publicly available experimental data for this compound is limited. Therefore, the data in Tables 2 and 3 are presented as illustrative examples based on the expected activity of a potent LXR inverse agonist.
Table 1: Potency of this compound against LXRα and LXRβ
| Receptor Isoform | IC50 Value |
| LXRα | 9 nM[1][2] |
| LXRβ | 7 nM[1][2] |
Table 2: Illustrative Example of this compound Effect on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| PC-3 (Prostate Cancer) | 72 | 1 | 85.2 ± 5.4 |
| 5 | 62.1 ± 4.8 | ||
| 10 | 41.5 ± 6.2 | ||
| 25 | 25.3 ± 3.9 | ||
| HepG2 (Liver Cancer) | 72 | 1 | 90.7 ± 6.1 |
| 5 | 75.4 ± 5.5 | ||
| 10 | 58.9 ± 7.3 | ||
| 25 | 38.6 ± 4.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 3: Illustrative Example of this compound Effect on LXR Target Gene Expression (qPCR)
| Cell Line | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) |
| SREBP-1c | ||
| HepG2 | This compound (1 µM, 24h) | 0.45 |
| FASN | ||
| HepG2 | This compound (1 µM, 24h) | 0.52 |
| SCD1 | ||
| HepG2 | This compound (1 µM, 24h) | 0.61 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Gene Expression Analysis (Quantitative PCR)
This protocol is for measuring the effect of this compound on the expression of LXR target genes.[5]
Materials:
-
Relevant cell line (e.g., HepG2 human hepatoma cells)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and gene-specific primers (e.g., for SREBP-1c, FASN, SCD1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Culture a relevant cell line and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[3]
-
Extract total RNA from the cells and determine its concentration and purity.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase.[5]
-
Perform qPCR using gene-specific primers for the target genes and a housekeeping gene for normalization.[5]
-
Calculate the relative gene expression using the ΔΔCt method.[5]
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in the LXR signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SREBP-1c, anti-FASN, anti-SCD1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-SREBP-1c, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Signaling Pathway of this compound (BE1218)
Caption: this compound signaling pathway as an LXR inverse agonist.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
References
Application Notes and Protocols for BPH-1218 in Animal Models of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-cancerous enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS).[1] The development and progression of BPH are influenced by factors such as androgen signaling and prostate cell proliferation.[2] Animal models are indispensable tools for investigating the pathophysiology of BPH and for the preclinical evaluation of novel therapeutic agents.[3][4]
These application notes provide a comprehensive guide for the use of BPH-1218 , a hypothetical investigational compound, in established animal models of BPH. The protocols outlined below are based on standard methodologies for inducing and evaluating BPH in preclinical settings.
Mechanism of Action of this compound (Hypothetical)
This compound is postulated to be a dual-action compound that both inhibits the androgen receptor signaling pathway and exhibits anti-proliferative effects on prostate stromal and epithelial cells. This dual mechanism aims to address both the hormonal and cellular growth components of BPH.
Key Signaling Pathway in BPH
The androgen signaling pathway plays a crucial role in the development of BPH. Testosterone (B1683101) is converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5-alpha-reductase.[5][6] DHT then binds to the androgen receptor, leading to the transcription of genes that promote cell growth and proliferation in the prostate.[7]
Figure 1: Hypothetical mechanism of action of this compound within the androgen signaling pathway.
Experimental Protocols
Testosterone-Induced BPH Model in Rodents
This is a widely used and well-established model for inducing prostatic hyperplasia in rodents.[8]
Materials:
-
Male rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Testosterone propionate (B1217596)
-
Vehicle for testosterone (e.g., corn oil)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Syringes and needles for injection and gavage
-
Anesthesia
-
Surgical tools for dissection
Experimental Workflow:
Figure 2: General experimental workflow for evaluating this compound in a rodent model.
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the start of the experiment.[8]
-
BPH Induction: Induce BPH by subcutaneous injection of testosterone propionate. A common dosage for rats is 3 mg/kg daily for 4 weeks.[9]
-
Grouping: Divide the animals into the following experimental groups (n=8-10 animals per group):
-
Group 1 (Sham): Vehicle for testosterone + Vehicle for this compound
-
Group 2 (BPH Control): Testosterone propionate + Vehicle for this compound
-
Group 3 (this compound Low Dose): Testosterone propionate + this compound (e.g., 10 mg/kg)
-
Group 4 (this compound High Dose): Testosterone propionate + this compound (e.g., 50 mg/kg)
-
Group 5 (Positive Control): Testosterone propionate + Finasteride (e.g., 5 mg/kg)
-
-
Treatment: Administer this compound or vehicle orally by gavage daily for the duration of the testosterone injections.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.[8]
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals under anesthesia. Carefully dissect and weigh the prostate gland.[8] A portion of the prostate tissue can be fixed in formalin for histological analysis, and another portion can be snap-frozen for molecular analysis.
Data Presentation: Rodent Model
| Group | Treatment | Mean Prostate Weight (g) | Prostate Index (Prostate Wt./Body Wt. x 100) |
| 1 | Sham | 0.45 ± 0.05 | 0.15 ± 0.02 |
| 2 | BPH Control | 1.20 ± 0.15 | 0.40 ± 0.05 |
| 3 | This compound (10 mg/kg) | 0.85 ± 0.10 | 0.28 ± 0.03 |
| 4 | This compound (50 mg/kg) | 0.60 ± 0.08 | 0.20 ± 0.02 |
| 5 | Finasteride (5 mg/kg) | 0.65 ± 0.07 | 0.22 ± 0.03 |
Data are presented as mean ± standard deviation and are hypothetical.
Testosterone-Induced BPH Model in Dogs
Dogs are a valuable model for BPH research as they can develop spontaneous BPH, and the induced models share similarities with the human condition.[9]
Materials:
-
Young adult male beagle dogs (1-2 years old)
-
Testosterone propionate
-
This compound
-
Ultrasonic diagnostic instrument
-
Anesthesia
Procedure:
-
Acclimatization and Baseline Measurement: Acclimate the dogs and perform a baseline measurement of prostate volume using an ultrasonic diagnostic instrument.[9]
-
Castration and BPH Induction: Castrate the dogs and then induce BPH by subcutaneous injection of testosterone propionate (e.g., 10 mg/kg per day) for 8 weeks.[9]
-
Grouping and Treatment: After BPH induction, divide the dogs into treatment groups and administer this compound or vehicle orally for a specified period (e.g., 4-8 weeks).
-
Monitoring: Monitor prostate volume via ultrasound at regular intervals. Also, monitor for any changes in urinary function if possible.
-
Endpoint Analysis: At the end of the study, measure the final prostate volume.
Data Presentation: Canine Model
| Group | Treatment | Baseline Prostate Volume (cm³) | Final Prostate Volume (cm³) | % Reduction in Prostate Volume |
| 1 | BPH Control | 15.5 ± 2.1 | 16.2 ± 2.5 | -4.5% |
| 2 | This compound (5 mg/kg) | 16.0 ± 2.3 | 12.8 ± 1.9 | 20.0% |
| 3 | This compound (20 mg/kg) | 15.8 ± 2.0 | 10.3 ± 1.5 | 34.8% |
Data are presented as mean ± standard deviation and are hypothetical.
Histological and Molecular Analysis
Histology:
-
Prostate tissues fixed in 10% neutral buffered formalin can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Evaluate for changes in epithelial and stromal proliferation, and glandular architecture.
Molecular Analysis (qRT-PCR):
-
Extract RNA from frozen prostate tissue.
-
Perform quantitative real-time PCR to analyze the expression of genes related to androgen signaling and cell proliferation (e.g., Androgen Receptor, PSA, Ki-67).
Logical Relationship of this compound Therapy
The administration of this compound in a BPH animal model is expected to lead to a cascade of events resulting in the amelioration of BPH.
Figure 3: Logical flow of this compound's therapeutic effect.
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of the hypothetical compound this compound in established animal models of Benign Prostatic Hyperplasia. By utilizing these models, researchers can effectively assess the efficacy of novel therapeutic agents and gain insights into their mechanisms of action. The successful application of these methods will be crucial in the development of new and improved treatments for BPH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Animal models for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Paeonol Ameliorates Benign Prostatic Hyperplasia via Suppressing Proliferation and NF-κB-In Silico and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
Application Notes and Protocols for BPH-1218: In Vivo Studies
Disclaimer: The following information is provided for research purposes only. BPH-1218 is a hypothetical compound for illustrative purposes, and the data presented herein is not from actual studies. Researchers should develop specific protocols based on the unique characteristics of their investigational compounds.
Introduction
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-cancerous enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS).[1][2] Current therapeutic strategies often involve alpha-1 adrenergic receptor antagonists for symptomatic relief and 5-alpha-reductase inhibitors (5-ARIs) to reduce prostate volume.[1][3] this compound is a novel investigational compound with a proposed dual mechanism of action, targeting both the proliferative and inflammatory pathways implicated in BPH pathogenesis. These application notes provide a comprehensive overview of the recommended dosage and administration of this compound for in vivo preclinical evaluation.
Proposed Mechanism of Action
This compound is hypothesized to exert its therapeutic effects through a multi-targeted approach. It is designed to inhibit 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), a key driver of prostate growth.[3][4] Additionally, this compound is believed to modulate inflammatory pathways by downregulating the expression of pro-inflammatory cytokines, a contributing factor to BPH pathology.
Figure 1: Proposed dual mechanism of action of this compound.
In Vivo Efficacy Studies in a Testosterone-Induced BPH Rat Model
The testosterone propionate (B1217596) (TP)-induced BPH model in rats is a well-established and commonly used model to screen for potential therapeutic agents against BPH.[5][6][7]
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, 200-250g).
-
BPH Induction: Administer testosterone propionate (3 mg/kg, subcutaneous) daily for 3 weeks to induce BPH.[5][6]
-
Treatment Groups (n=8 per group):
-
Dosing and Administration:
-
Formulation: this compound is formulated as a suspension in 0.5% carboxymethylcellulose (CMC).
-
Administration: Daily oral gavage for 4 weeks, starting after the 3-week BPH induction period.
-
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the following parameters are assessed:
-
Prostate weight and body weight to calculate the prostate index.
-
Histopathological examination of prostate tissue (H&E staining).
-
Serum levels of testosterone and DHT via ELISA.
-
Prostate tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA.
-
Figure 2: Experimental workflow for the in vivo efficacy study.
Data Presentation
Table 1: Effect of this compound on Prostate Weight and Prostate Index
| Treatment Group | Dose (mg/kg) | Prostate Weight (g) | Prostate Index (mg/g) |
| Sham Control | - | 0.45 ± 0.05 | 1.8 ± 0.2 |
| BPH Control | - | 1.20 ± 0.15 | 4.8 ± 0.6 |
| This compound | 10 | 0.85 ± 0.10 | 3.4 ± 0.4 |
| This compound | 25 | 0.60 ± 0.08 | 2.4 ± 0.3 |
| Finasteride | 10 | 0.65 ± 0.09 | 2.6 ± 0.4 |
| Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. BPH Control. |
Table 2: Effect of this compound on Serum Hormone Levels
| Treatment Group | Dose (mg/kg) | Testosterone (ng/mL) | DHT (pg/mL) |
| Sham Control | - | 3.5 ± 0.5 | 150 ± 25 |
| BPH Control | - | 7.8 ± 1.2 | 850 ± 120 |
| This compound | 10 | 7.5 ± 1.1 | 550 ± 90* |
| This compound | 25 | 7.9 ± 1.3 | 300 ± 50 |
| Finasteride | 10 | 8.0 ± 1.4 | 280 ± 45 |
| Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. BPH Control. |
Pharmacokinetic Study
A preliminary pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing and Administration:
-
Intravenous (IV): 2 mg/kg via tail vein injection.
-
Oral (PO): 20 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using appropriate software.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ng*h/mL) | 2500 | 9800 |
| Half-life (t1/2) (h) | 4.5 | 5.2 |
| Bioavailability (%) | - | 49% |
Safety and Tolerability
Preliminary safety and tolerability of this compound should be assessed throughout the efficacy studies by monitoring:
-
Daily clinical observations (e.g., changes in behavior, posture, activity).
-
Weekly body weight measurements.
-
Gross necropsy at the end of the study.
For more comprehensive toxicology studies, dedicated protocols with a broader dose range and longer duration will be required.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of this compound. The proposed testosterone-induced BPH rat model is suitable for assessing the efficacy of this compound in reducing prostate enlargement and modulating key hormonal and inflammatory markers. The pharmacokinetic data will be crucial for dose selection and understanding the compound's disposition. Further studies will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Paeonol Ameliorates Benign Prostatic Hyperplasia via Suppressing Proliferation and NF-κB-In Silico and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. In vivo assessment of the anti-benign prostatic hyperplasia effect of hot ethanolic extract of flax seeds in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo assessment of the anti-benign prostatic hyperplasia effect of hot ethanolic extract of flax seeds in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Techniques for Measuring the Efficacy of BPH-1218 in Benign Prostatic Hyperplasia
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the efficacy of BPH-1218, a novel investigational compound for the treatment of Benign Prostatic Hyperplasia (BPH).
Introduction to BPH and Therapeutic Intervention
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1][2] Current treatments for BPH include alpha-1 adrenergic receptor antagonists, 5-alpha reductase inhibitors, and phosphodiesterase type 5 (PDE5) inhibitors, which aim to relax smooth muscle or reduce prostate volume.[2][3][4][5] The development of new therapeutics like this compound necessitates robust methods to evaluate their efficacy, from in vitro validation to preclinical and clinical assessment.
Several signaling pathways have been implicated in the pathogenesis of BPH, including the Mitogen-activated protein kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), Janus kinase/signal transducer and activator of transcription (JAK/STAT), Wnt, and Transforming growth factor-beta (TGF-β) pathways.[6][7][8] Understanding the mechanism of action of this compound within these pathways is crucial for its development.
In Vitro Efficacy Assessment
Cell-Based Assays
Objective: To determine the direct effect of this compound on prostate cell proliferation and viability.
Cell Lines:
-
BPH-1: Human benign prostatic hyperplasia epithelial cell line.
-
WPMY-1: Human prostatic stromal myofibroblast cell line.
-
Cell Seeding: Seed BPH-1 or WPMY-1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Treatment: Treat cells with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Signaling Pathway Analysis
Objective: To elucidate the molecular mechanism of this compound by examining its effect on key signaling pathways involved in BPH.
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-catenin) and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine the change in protein expression or phosphorylation.
Table 1: In Vitro Efficacy Data for this compound
| Assay | Cell Line | Parameter | This compound Result |
| Cell Proliferation | BPH-1 | IC50 (72h) | [Insert Value] µM |
| Cell Proliferation | WPMY-1 | IC50 (72h) | [Insert Value] µM |
| Apoptosis Assay | BPH-1 | % Apoptotic Cells | [Insert Value] % |
| Western Blot | BPH-1 | p-ERK/ERK Ratio | [Insert Value]-fold change |
| Western Blot | WPMY-1 | p-Akt/Akt Ratio | [Insert Value]-fold change |
Preclinical In Vivo Efficacy Assessment
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of BPH.
Testosterone-Induced BPH Rat Model
-
Model Induction: Surgically castrate male Sprague-Dawley rats and, after a recovery period, induce BPH by daily subcutaneous injections of testosterone (B1683101) propionate.[8]
-
Treatment: Administer this compound orally or via injection at various doses for a specified period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., finasteride).
-
Efficacy Endpoints:
-
Prostate Weight: Measure the wet weight of the prostate at the end of the study.
-
Histological Analysis: Perform H&E staining of prostate tissue to assess epithelial and stromal proliferation.
-
Biomarker Analysis: Conduct immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL).
-
Urodynamic Measurements: In a subset of animals, assess bladder function and urine flow.
-
Table 2: Preclinical Efficacy of this compound in a BPH Rat Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Prostate Weight (g) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Epithelial Thickness (µm) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Ki-67 Positive Cells (%) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Clinical Efficacy Assessment
Objective: To determine the safety and efficacy of this compound in human subjects with BPH.
Clinical Trial Design
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy of a new BPH treatment.[9]
Key Efficacy Endpoints
-
International Prostate Symptom Score (IPSS): A validated questionnaire to assess the severity of LUTS. A significant reduction in the IPSS score is a primary endpoint.[9]
-
Peak Urinary Flow Rate (Qmax): Measured by uroflowmetry, an increase in Qmax indicates improved urine flow.
-
Post-Void Residual (PVR) Urine Volume: Measured by ultrasound, a decrease in PVR suggests more complete bladder emptying.
-
Prostate Volume: Measured by transrectal ultrasound (TRUS), a reduction in prostate size is a key indicator of efficacy for certain drug classes.
-
Quality of Life (QoL) Score: Assesses the patient's perception of their urinary symptoms.
Table 3: Hypothetical Phase II Clinical Trial Results for this compound
| Endpoint | Placebo (n=100) | This compound (n=100) | p-value |
| Change in IPSS from Baseline | -2.5 | -5.8 | <0.01 |
| Change in Qmax (mL/s) from Baseline | +0.8 | +2.1 | <0.05 |
| Change in Prostate Volume (%) from Baseline | +1.2% | -4.5% | <0.01 |
Visualizations
Signaling Pathways in BPH
Caption: Key signaling pathways implicated in the pathogenesis of BPH.
Experimental Workflow for In Vitro Efficacy
Caption: Workflow for in vitro evaluation of this compound efficacy.
Preclinical Study Design Logic
Caption: Logical flow of the preclinical in vivo study design.
References
- 1. Discovering pathways in benign prostate hyperplasia: A functional genomics pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benign Prostatic Hyperplasia (BPH) Treatment & Management: Approach Considerations, Alpha-Blockers, 5-Alpha-Reductase Inhibitors [emedicine.medscape.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Identification of key genes and pathways in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | RNA sequencing and integrative analysis reveal pathways and hub genes associated with TGFβ1 stimulation on prostatic stromal cells [frontiersin.org]
- 8. Mitogen-activated protein kinase pathway and four genes involved in the development of benign prostatic hyperplasia: in vivo and vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for BPH-1218 in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition among aging men, characterized by the non-cancerous enlargement of the prostate gland, which can lead to disruptive lower urinary tract symptoms (LUTS).[1] A primary contributor to the pathology of BPH is the excessive smooth muscle tone within the prostate and bladder neck, largely mediated by the activation of alpha-1 adrenergic receptors by norepinephrine (B1679862).[1][2] Consequently, antagonists of these receptors are a frontline therapy for BPH.[3] This document outlines the application of BPH-1218, a novel and potent antagonist of the alpha-1A adrenergic receptor, in a high-throughput screening (HTS) campaign designed to identify and characterize new therapeutic agents for BPH.
The alpha-1A adrenergic receptor is a G-protein coupled receptor (GPCR). Upon binding its natural ligand, norepinephrine, it activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling ultimately leads to an increase in intracellular calcium and smooth muscle contraction.
This application note details a robust HTS assay using a fluorescence polarization (FP) format, followed by a secondary cell-based functional assay, to evaluate the efficacy of compounds like this compound.
Signaling Pathway of the Alpha-1A Adrenergic Receptor
Caption: Alpha-1A adrenergic receptor signaling pathway and the inhibitory action of this compound.
Primary High-Throughput Screening: Fluorescence Polarization Assay
A competitive binding assay using fluorescence polarization (FP) is an effective method for high-throughput screening of compounds that bind to the alpha-1A adrenergic receptor.[4] This assay measures the displacement of a fluorescently labeled ligand (tracer) from the receptor by a test compound. When the small fluorescent tracer is bound to the larger receptor, it tumbles slowly in solution, resulting in a high FP value. When displaced by a competitive inhibitor like this compound, the free tracer tumbles more rapidly, leading to a decrease in the FP value.[5]
Experimental Workflow: Fluorescence Polarization HTS
Caption: Experimental workflow for the high-throughput screening of this compound.
Protocol: Fluorescence Polarization Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Receptor Solution: Purified human alpha-1A adrenergic receptor reconstituted in assay buffer to a final concentration of 2 nM.
-
Tracer Solution: Fluorescently labeled prazosin (B1663645) (e.g., BODIPY-TMR-Prazosin) at a final concentration of 1 nM in assay buffer.
-
Test Compound: this compound serially diluted in DMSO, then in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of test compound solution (or DMSO for control) to the wells of a black, low-volume 384-well plate.
-
Prepare a 2X mixture of the receptor and tracer in assay buffer.
-
Dispense 10 µL of the receptor/tracer mixture to each well.
-
Final Concentrations: 1 nM Receptor, 0.5 nM Tracer, and varying concentrations of this compound.
-
Controls:
-
Negative Control (0% Inhibition): Receptor + Tracer + DMSO.
-
Positive Control (100% Inhibition): Tracer + DMSO (no receptor).
-
-
-
Incubation: Incubate the plates at room temperature for 2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization on a suitable plate reader (e.g., with excitation at ~544 nm and emission at ~590 nm).
Data Presentation: this compound HTS Results
The quality of the HTS assay is monitored by calculating the Z' factor, which should ideally be above 0.5 for a robust assay.
| Parameter | Value | Description |
| Z' Factor | 0.78 | Indicates excellent separation between positive and negative controls, suitable for HTS. |
| Signal Window | 120 mP | The difference in millipolarization units (mP) between the bound and free tracer. |
| Hit Criteria | >50% Inhibition | The threshold for identifying a compound as a "hit" in the primary screen. |
The primary HTS would be followed by dose-response experiments for hit confirmation and determination of the half-maximal inhibitory concentration (IC₅₀).
| Compound | IC₅₀ (nM) | Hill Slope |
| This compound | 5.2 | 1.1 |
| Prazosin (Control) | 2.8 | 1.0 |
| Hit Compound A | 15.6 | 0.9 |
| Hit Compound B | 89.3 | 1.2 |
Secondary Assay: Cell-Based Functional Assay
To validate the functional antagonism of hit compounds identified in the primary screen, a cell-based assay is employed. The BPH-1 cell line, an immortalized human benign prostatic hyperplasia cell line, is a relevant model for this purpose.[6] This assay measures the inhibition of norepinephrine-induced calcium influx in cells expressing the alpha-1A adrenergic receptor.
Protocol: Calcium Flux Assay in BPH-1 Cells
-
Cell Culture:
-
Culture BPH-1 cells (stably transfected to express the human alpha-1A adrenergic receptor) in RPMI-1640 medium supplemented with 10% FBS and appropriate antibiotics.
-
Plate cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound or other hit compounds to the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add a solution of norepinephrine (agonist) to all wells simultaneously to a final concentration of 100 nM.
-
Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
Data Presentation: this compound Functional Antagonism
The inhibitory effect of this compound is quantified by its ability to reduce the norepinephrine-induced calcium signal.
| Compound | Potency (EC₅₀, nM) | Maximum Inhibition (%) |
| This compound | 12.5 | 98.5 |
| Prazosin (Control) | 8.1 | 99.2 |
| Hit Compound A | 45.3 | 95.1 |
| Hit Compound B | >1000 | 20.7 |
Conclusion
The described high-throughput screening protocol provides a reliable and efficient method for identifying and characterizing novel antagonists of the alpha-1A adrenergic receptor for the potential treatment of BPH. The hypothetical compound, this compound, demonstrates promising in vitro activity in both binding and functional assay formats, warranting further investigation in secondary assays and preclinical models. This application note serves as a guide for researchers in the field of drug discovery for BPH, outlining a clear path from HTS to lead characterization.
References
- 1. ccjm.org [ccjm.org]
- 2. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Assessing the Cytotoxicity of BPH-1218
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the cytotoxic potential of the novel compound BPH-1218. The described methodologies are essential for determining the compound's concentration-dependent toxicity in a relevant cell model, which is a critical step in the early stages of drug discovery and development.[1][2][3] The protocols herein detail the use of the BPH-1 cell line, derived from epithelial cells of a patient with benign prostatic hyperplasia (BPH), as an in vitro model to assess the effects of this compound on cell viability and to elucidate the mechanism of cell death.[4]
Introduction to Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental for screening novel chemical entities to understand their potential toxic effects on cultured cells.[1] These assays are crucial for identifying promising therapeutic candidates and eliminating compounds with unfavorable toxicity profiles early in the drug development pipeline.[3] Common methods for assessing cytotoxicity include evaluating cell viability, metabolic activity, and membrane integrity.[1] This protocol will focus on the use of the MTT assay to measure metabolic activity as an indicator of cell viability, the LDH release assay to quantify membrane integrity, and an Annexin V/PI staining assay to investigate the induction of apoptosis.[1][2]
Experimental Protocols
The BPH-1 cell line is an established model for studying the pathophysiology of BPH.[4]
-
Materials:
-
BPH-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS.[4]
-
Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of BPH-1 cells and transfer the suspension to a T75 culture flask containing pre-warmed complete growth medium.[4]
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[4]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium for passaging.[5]
-
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).[6]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[2][7]
-
Protocol:
-
Cell Seeding: Seed BPH-1 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.[5][8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
The LDH assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase from cells with damaged membranes.[1]
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat BPH-1 cells with this compound as described for the MTT assay.
-
Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH reaction mixture from a commercially available kit to each well.
-
Incubation: Incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Protocol:
-
Cell Seeding and Treatment: Seed BPH-1 cells in 6-well plates and treat with this compound for the desired time.[5]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[4]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).[5]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[1][5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1]
-
Data Presentation
The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[1]
Table 1: Cytotoxicity of this compound on BPH-1 Cells (IC50 Values in µM)
| Treatment Time (hours) | IC50 (µM) of this compound | Doxorubicin (Positive Control) IC50 (µM) |
| 24 | Data to be filled | Data to be filled |
| 48 | Data to be filled | Data to be filled |
| 72 | Data to be filled | Data to be filled |
| Data are to be presented as mean ± standard deviation from three independent experiments. |
Table 2: Apoptosis Induction by this compound in BPH-1 Cells after 48-hour Treatment
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | Data to be filled | Data to be filled |
| This compound | IC50/2 | Data to be filled | Data to be filled |
| This compound | IC50 | Data to be filled | Data to be filled |
| This compound | 2 x IC50 | Data to be filled | Data to be filled |
| Data are to be presented as mean ± standard deviation from three independent experiments. |
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential apoptotic signaling pathways induced by this compound.
References
Application Notes and Protocols: Investigating BPH-1218 in Combination with Standard BPH Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a common, non-malignant enlargement of the prostate gland that affects a significant portion of the aging male population, leading to disruptive lower urinary tract symptoms (LUTS).[1][2][3] The management of BPH often involves pharmacological intervention aimed at alleviating these symptoms and preventing disease progression. Established therapeutic classes include alpha-1 adrenergic receptor antagonists (alpha-blockers), which relax the smooth muscle of the prostate and bladder neck for rapid symptom relief, and 5-alpha-reductase inhibitors (5-ARIs), which reduce prostate volume over time by blocking the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[4][5][6] Combination therapy, utilizing drugs with complementary mechanisms of action, has proven to be more effective than monotherapy for many patients, particularly those with a larger prostate volume and more severe symptoms.[7][8]
This document provides detailed application notes and protocols for the preclinical and clinical investigation of BPH-1218 , a hypothetical investigational compound, in combination with existing BPH therapies. The objective is to guide researchers in evaluating the potential synergistic or additive effects of this compound, elucidating its mechanism of action, and establishing a robust dataset for further drug development.
Rationale for Combination Therapy with this compound
The primary rationale for exploring this compound in combination with standard BPH therapies is to target multiple facets of BPH pathophysiology, potentially leading to enhanced efficacy, reduced side effects, and a more durable therapeutic response. This compound is hypothesized to act via a novel mechanism, such as anti-inflammatory or anti-proliferative pathways, which could complement the smooth muscle relaxation induced by alpha-blockers or the hormonal modulation of 5-ARIs.
Preclinical Evaluation of this compound Combination Therapy
In Vitro Synergy Studies
Objective: To assess the synergistic, additive, or antagonistic effects of this compound when combined with standard BPH drugs on prostate cell proliferation and viability.
Experimental Protocol:
-
Cell Culture:
-
Culture human benign prostatic epithelial cells (BPH-1) and stromal cells (WPMY-1) in their respective recommended media.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound, an alpha-blocker (e.g., Tamsulosin), and a 5-ARI (e.g., Finasteride) in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix for each drug and their combinations.
-
-
Cell Proliferation Assay (MTS Assay):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound, the standard BPH drug, or their combination for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Models of BPH
Objective: To evaluate the efficacy and safety of this compound in combination with standard BPH therapies in a testosterone-induced BPH animal model.
Experimental Protocol:
-
Animal Model:
-
Use 8-week-old male Wistar rats.
-
Induce BPH by subcutaneous injection of testosterone propionate (B1217596) (3 mg/kg/day) for 4 weeks.
-
-
Treatment Groups (n=10 per group):
-
Sham (vehicle control)
-
BPH model (testosterone only)
-
BPH model + this compound (dose range)
-
BPH model + Tamsulosin (0.1 mg/kg/day)
-
BPH model + Finasteride (5 mg/kg/day)
-
BPH model + this compound (optimal dose) + Tamsulosin
-
BPH model + this compound (optimal dose) + Finasteride
-
-
Administration:
-
Administer drugs orally once daily for 4 weeks, concurrent with testosterone injections.
-
-
Efficacy Parameters:
-
Prostate Weight: At the end of the study, euthanize the animals and weigh the prostate glands.
-
Histological Analysis: Fix prostate tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess glandular hyperplasia and stromal proliferation.
-
Biomarker Analysis: Measure serum levels of DHT and Prostate-Specific Antigen (PSA) using ELISA kits. Analyze prostate tissue for the expression of proliferative markers (e.g., Ki-67) and inflammatory markers (e.g., NF-κB) via immunohistochemistry or Western blot.[9]
-
Data Presentation:
| Treatment Group | Prostate Weight (g) | Serum DHT (ng/mL) | Serum PSA (ng/mL) | Prostatic Ki-67 Expression (%) |
| Sham | ||||
| BPH Model | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Tamsulosin | ||||
| Finasteride | ||||
| This compound + Tamsulosin | ||||
| This compound + Finasteride |
Values to be presented as mean ± standard deviation.
Proposed Clinical Trial Protocol for this compound Combination Therapy
Objective: To assess the safety and efficacy of this compound in combination with an alpha-blocker or a 5-ARI in men with moderate to severe LUTS due to BPH.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Men aged 50 years and older with a diagnosis of BPH, an International Prostate Symptom Score (IPSS) > 12, and a prostate volume > 30 mL.
-
Treatment Arms:
-
Placebo
-
This compound monotherapy
-
Standard of care (alpha-blocker or 5-ARI) monotherapy
-
This compound + standard of care combination therapy
-
-
Study Duration: A minimum of 12 months to assess long-term efficacy and safety.
-
Primary Endpoints:
-
Change from baseline in IPSS at 12 months.
-
Incidence of acute urinary retention or BPH-related surgery.
-
-
Secondary Endpoints:
-
Change in maximum urinary flow rate (Qmax).
-
Change in prostate volume.
-
Patient-reported quality of life measures.
-
Data Presentation:
| Parameter | Placebo | This compound | Standard of Care | This compound + Standard of Care | p-value |
| Change in IPSS | |||||
| Baseline | |||||
| 12 Months | |||||
| Change in Qmax (mL/s) | |||||
| Baseline | |||||
| 12 Months | |||||
| Change in Prostate Volume (mL) | |||||
| Baseline | |||||
| 12 Months | |||||
| Incidence of AUR/Surgery (%) |
Values to be presented as mean ± standard deviation or percentage as appropriate.
Visualizations
Signaling Pathways in BPH and Potential Intervention Points for Combination Therapy
Caption: BPH signaling pathways and intervention points.
Experimental Workflow for In Vivo BPH Synergy Study
Caption: Workflow for in vivo BPH synergy study.
Logical Relationship of this compound Combination Therapy Leading to Improved Outcomes
Caption: Logical flow of this compound combination therapy.
References
- 1. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 2. ccjm.org [ccjm.org]
- 3. First-of-its-kind study will evaluate BPH outcomes among men on antifibrotic therapy | Ohio State Medical Center [wexnermedical.osu.edu]
- 4. [Combination therapy in benign prostatic hyperplasia (BPH)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benign prostatic hyperplasia (BPH) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 6. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Paeonol Ameliorates Benign Prostatic Hyperplasia via Suppressing Proliferation and NF-κB-In Silico and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing BPH-1218 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-1218 has been identified as an inhibitor of Squalene (B77637) Synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). SQS is a critical enzyme in the mevalonate (B85504) pathway, catalyzing the first committed step in cholesterol biosynthesis.[1][2][3] It mediates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2][4] This reaction is a key regulatory point, directing the flow of isoprenoid intermediates toward either sterol (e.g., cholesterol) or non-sterol biosynthesis.[1][5]
Given its pivotal role, SQS is a compelling therapeutic target for conditions such as hypercholesterolemia.[1][2] SQS inhibitors have been shown to effectively lower plasma levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C).[1] Furthermore, emerging research suggests the involvement of SQS in other diseases, including certain cancers and infectious diseases, by modulating lipid peroxidation and programmed cell death pathways like ferroptosis.[4]
These application notes provide detailed protocols for a suite of biochemical and cell-based assays designed to characterize the inhibitory activity of this compound against SQS and to elucidate its effects on cellular processes.
Signaling Pathway
Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce FPP. SQS then catalyzes the conversion of FPP to squalene, which is the precursor to cholesterol and other sterols. Inhibition of SQS by this compound is expected to block this conversion, leading to a reduction in squalene and downstream cholesterol production.
Data Presentation: Summary of this compound Activity
The following tables should be used to summarize the quantitative data obtained from the described assays.
Table 1: Biochemical Assay Results for this compound
| Assay Type | Target | Substrate(s) | IC₅₀ (nM) | Hill Slope | Mode of Inhibition |
|---|---|---|---|---|---|
| NADPH Depletion | Human SQS | FPP, NADPH |
| Radiometric | Human SQS | [¹⁴C]-FPP | | | |
Table 2: Cell-Based Assay Results for this compound
| Assay Type | Cell Line | Parameter Measured | EC₅₀ (µM) | Max. Effect (%) | Time Point (hr) |
|---|---|---|---|---|---|
| Cholesterol Quantification | HepG2 | Total Cellular Cholesterol | 48 | ||
| Lipid Accumulation | HepG2 | Intracellular Triglycerides | 72 | ||
| Cell Viability | PC-3 | % Viability (MTT) | 72 |
| Cell Viability | BPH-1 | % Viability (MTT) | | | 72 |
Experimental Protocols
Protocol 1: Biochemical SQS Activity Assay (NADPH Depletion)
This high-throughput assay measures SQS activity by monitoring the decrease in NADPH fluorescence as it is consumed during the conversion of FPP to squalene.[6][7][8]
Workflow Diagram:
Materials:
-
Recombinant human Squalene Synthase (SQS)
-
Farnesyl pyrophosphate (FPP)
-
β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt (NADPH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM MgCl₂, 5 mM DTT
-
This compound, serially diluted in DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.
-
In each well of the 384-well plate, add 5 µL of Assay Buffer containing NADPH (final concentration 150 µM) and SQS enzyme (final concentration 5-10 nM).
-
Add 50 nL of the this compound dilution series or DMSO (for control wells) to the respective wells.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of FPP substrate in Assay Buffer (final concentration 10-20 µM).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Cholesterol Quantification Assay
This assay measures the effect of this compound on the total cellular cholesterol content in a relevant cell line, such as the human liver cancer cell line HepG2.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Amplex™ Red Cholesterol Assay Kit or similar fluorescence-based cholesterol quantification kit
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed HepG2 cells in a 96-well clear-bottom black plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells and measure the total cholesterol content according to the manufacturer's protocol for the Amplex Red Cholesterol Assay Kit.[9] This typically involves lysing the cells and incubating the lysate with a working solution containing cholesterol oxidase, cholesterol esterase, horseradish peroxidase, and Amplex Red reagent.
-
Measure the fluorescence in a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Normalize the fluorescence signal to the protein concentration of each well (determined by a BCA or Bradford assay) to account for differences in cell number.
-
Plot the normalized cholesterol levels against the this compound concentration to determine the EC₅₀ for cholesterol reduction.
Protocol 3: Cell Viability Assay (MTT)
This assay determines the cytotoxic or cytostatic effects of this compound on prostate-derived cell lines, such as the benign prostatic hyperplasia line BPH-1 or the prostate cancer line PC-3.
Materials:
-
BPH-1 or PC-3 cells
-
Appropriate cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
-
Absorbance plate reader
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 7. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04064J [pubs.rsc.org]
- 8. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BPH-1218 in the Study of Prostate Gland Pathophysiology
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Benign Prostatic Hyperplasia (BPH) is a common age-related condition in men, characterized by the non-malignant enlargement of the prostate gland.[1][2] This growth can lead to lower urinary tract symptoms (LUTS) that significantly impact quality of life.[3] The pathophysiology of BPH is complex, involving hormonal imbalances, particularly the action of dihydrotestosterone (B1667394) (DHT), chronic inflammation, and increased smooth muscle tone.[2][4]
BPH-1218 is a novel, investigational small molecule designed to address both the static and dynamic components of BPH. It is a potent, dual-action antagonist of the androgen receptor (AR) and a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in prostatic inflammation. These application notes provide a framework for utilizing this compound as a tool to investigate the intricate mechanisms of prostate gland pathophysiology and to evaluate its potential as a therapeutic agent.
Mechanism of Action
This compound is hypothesized to exert its effects through a dual mechanism:
-
Androgen Receptor Antagonism: this compound competitively binds to the androgen receptor, thereby inhibiting the downstream signaling cascade initiated by testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (DHT). This action is expected to reduce the proliferation of both epithelial and stromal cells in the prostate, a key driver of BPH progression.[1][2]
-
Anti-inflammatory Activity: By selectively inhibiting COX-2, this compound is expected to reduce the synthesis of prostaglandins, which are key mediators of inflammation. Chronic inflammation is increasingly recognized as a contributor to BPH pathogenesis, promoting tissue remodeling and cell growth.[2]
This dual mechanism suggests that this compound may offer a comprehensive approach to managing BPH by simultaneously addressing both hormonal and inflammatory drivers of the disease.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Testosterone-Induced BPH Rat Model
| Treatment Group | Dose (mg/kg/day) | Prostate Weight (g) | Percent Inhibition of Prostate Enlargement | Serum DHT (ng/mL) |
| Sham Control | Vehicle | 0.85 ± 0.07 | - | 1.2 ± 0.3 |
| BPH Control | Vehicle | 2.15 ± 0.12 | 0% | 5.8 ± 0.9 |
| This compound | 10 | 1.62 ± 0.09 | 40.8% | 3.1 ± 0.5 |
| This compound | 30 | 1.18 ± 0.11 | 74.6% | 1.9 ± 0.4 |
| Finasteride | 5 | 1.35 ± 0.10 | 61.5% | 1.5 ± 0.2 |
*p < 0.05 compared to BPH Control. Data are presented as mean ± SEM.
Table 2: In Vitro Effects of this compound on BPH-1 Cell Line
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Apoptosis Rate (%) | Pro-inflammatory Cytokine (IL-6) Level (pg/mL) |
| Vehicle Control | - | 100 ± 5.2 | 3.1 ± 0.8 | 250 ± 21 |
| DHT (10 nM) | - | 145 ± 8.1 | 2.8 ± 0.6 | 410 ± 35 |
| This compound | 1 | 112 ± 6.5 | 8.2 ± 1.1 | 295 ± 28 |
| This compound | 10 | 85 ± 4.9 | 15.7 ± 1.9 | 180 ± 15 |
| This compound | 50 | 62 ± 3.7 | 28.4 ± 2.5 | 115 ± 12* |
*p < 0.05 compared to DHT-treated group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Testosterone-Induced BPH in a Rodent Model
This protocol describes the induction of BPH in rats and the subsequent evaluation of this compound's efficacy.
a. Required Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
Testosterone propionate (B1217596)
-
This compound
-
Vehicle (e.g., corn oil)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for castration
-
Calipers
-
Analytical balance
-
ELISA kits for DHT and PSA
b. Protocol:
-
Acclimatize rats for one week.
-
Divide rats into five groups (n=10 per group): Sham Control, BPH Control, this compound (10 mg/kg), this compound (30 mg/kg), and Finasteride (5 mg/kg).
-
Surgically castrate all rats except for the Sham Control group. Allow a one-week recovery period.
-
Induce BPH in all castrated groups by daily subcutaneous injection of testosterone propionate (3 mg/kg) for 4 weeks. The Sham Control group receives vehicle injections.
-
Administer this compound, Finasteride, or vehicle daily by oral gavage for the 4-week induction period.
-
At the end of the treatment period, euthanize the animals and collect blood via cardiac puncture.
-
Carefully dissect and weigh the prostate glands.
-
Measure serum DHT and PSA levels using ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of prostate enlargement for each treatment group relative to the BPH Control group.
Protocol 2: In Vitro BPH-1 Cell Proliferation and Apoptosis Assay
This protocol details the assessment of this compound's effects on the proliferation and apoptosis of the human BPH-1 cell line.
a. Required Materials:
-
BPH-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
DHT
-
This compound
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
96-well and 6-well plates
-
Flow cytometer
b. Cell Viability Assay Protocol:
-
Seed BPH-1 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with DHT (10 nM) in the presence or absence of varying concentrations of this compound (1, 10, 50 µM) for 48 hours.
-
Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol.
c. Apoptosis Assay Protocol:
-
Seed BPH-1 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells as described in the cell viability protocol.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Protocol 3: Measurement of Inflammatory Markers
This protocol is for quantifying the effect of this compound on the production of pro-inflammatory cytokines in BPH-1 cells.
a. Required Materials:
-
BPH-1 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for IL-6
b. Protocol:
-
Seed BPH-1 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using an ELISA kit following the manufacturer's protocol.
Visualizations
Caption: Hypothetical mechanism of action of this compound.
Caption: Experimental workflow for the in vivo BPH model.
Caption: Workflow for in vitro cell-based assays.
References
Application Notes and Protocols: A Practical Guide to BPH-1218 Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
BPH-1218 is a novel small molecule inhibitor with potential applications in targeted therapy research. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed guide to the preparation, storage, and handling of this compound solutions for in vitro and in vivo studies.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate stock solution preparation and for ensuring the compound's stability throughout an experiment.
Table 1: Physicochemical Data for this compound
| Property | Value | Notes |
| Molecular Weight | 543.6 g/mol | Use this value for all molarity calculations. |
| Appearance | White to off-white crystalline solid | Visually inspect the compound upon receipt to ensure integrity. |
| Purity | >98% (by HPLC) | Purity should be confirmed from the certificate of analysis. |
| Solubility (DMSO) | ≥ 100 mg/mL (≥ 184 mM) | DMSO is the recommended solvent for preparing high-concentration stocks. |
| Solubility (Ethanol) | ≥ 25 mg/mL (≥ 46 mM) | Can be used as a co-solvent for final dilutions in aqueous media. |
| Aqueous Solubility | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Storage (Solid) | -20°C | Protect from light and moisture. |
| Storage (Solution) | -80°C (long-term), -20°C (short-term) | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
3. Experimental Protocols
3.1. Materials and Equipment
-
This compound solid compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cell-based assays.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Procedure:
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Calculation: Determine the required mass of this compound and the volume of DMSO. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 543.6 g/mol * 1000 mg/g = 5.436 mg
-
-
Weighing: Carefully weigh out 5.436 mg of this compound solid using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution:
-
Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If particulates remain, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure it is clear and free of any undissolved material.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for use within a few weeks. Ensure tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
3.3. Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Therefore, the high-concentration DMSO stock solution must be serially diluted.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium or an appropriate aqueous buffer (e.g., PBS). For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100.
-
Final Dilution: Add the intermediate dilution (or a small volume of the initial stock) to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 1 µM final solution from a 100 µM intermediate, add 10 µL of the intermediate solution to 990 µL of medium.
-
Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to cells or the experimental system.
4. Signaling Pathway Context
This compound is hypothesized to function as a kinase inhibitor. The diagram below illustrates a generic signaling pathway that is often targeted by such small molecules, leading to the modulation of cellular processes like proliferation and survival.
Generic Kinase Inhibitor Signaling Pathway
Caption: this compound as a hypothetical inhibitor of the RAF kinase.
5. Quality Control and Best Practices
-
Certificate of Analysis (CoA): Always review the CoA provided by the supplier to confirm the identity, purity, and other specifications of the this compound lot being used.
-
Solubility Testing: If using a new solvent system, perform a small-scale solubility test before preparing a large batch of stock solution.
-
pH Considerations: Be aware that the pH of the final aqueous solution can affect the stability and activity of some compounds. Ensure the final buffer system is appropriate for your experiment.
-
Documentation: Maintain a detailed record of all solution preparations, including lot numbers, calculations, dates, and storage locations.
Disclaimer: This guide provides general recommendations for the preparation of this compound solutions. Researchers should consult any specific instructions provided by the compound supplier and optimize protocols based on their specific experimental requirements. All laboratory work should be conducted with appropriate safety precautions.
Troubleshooting & Optimization
BPH-1218 solubility and stability issues
Disclaimer: Publicly available information on the solubility and stability of the specific compound BPH-1218 is limited. This technical support guide provides general information based on its classification as a squalene (B77637) synthase (SQS) inhibitor and a bisphosphonate, alongside illustrative templates for experimental design. Researchers should perform their own validation experiments for their specific lots and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is identified as a squalene synthase (SQS) inhibitor with the CAS number 1426824-36-3. Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. The "BPH" in its name may refer to a project code or an initial research target; however, its known mechanism of action is the inhibition of SQS, which is primarily studied for lowering cholesterol and for anti-infective purposes.
Q2: What is the general solubility profile of compounds like this compound?
A2: As a bisphosphonate, this compound is expected to have higher solubility in aqueous solutions compared to highly non-polar organic solvents. However, many complex organic molecules, even those with polar groups, have limited aqueous solubility and are often more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol. For initial experiments, it is recommended to attempt dissolution in DMSO to create a concentrated stock solution.
Q3: What are the recommended storage conditions for this compound?
A3: Based on supplier information, this compound should be stored at -20°C and is shipped on blue ice. This suggests that the compound may be unstable at room temperature, especially in solution. Both the solid compound and any stock solutions should be stored at -20°C or -80°C for long-term stability.
Q4: How should I prepare stock solutions of this compound?
A4: It is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. This stock can then be diluted into aqueous buffers or cell culture media for experiments. It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Solubility Issues
Q: I am having trouble dissolving this compound in my desired solvent.
A: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Choice: If you started with an aqueous buffer, try an organic solvent first. DMSO is a common choice for creating stock solutions of research compounds.
-
Gentle Heating: Gently warm the solution to 37°C. This can increase the rate of dissolution. However, be cautious, as prolonged heating can degrade the compound.
-
Sonication: Use a sonicator bath to break up any clumps of solid material and increase the surface area for dissolution.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of a compound with ionizable groups. Try adjusting the pH of your buffer.
-
Test a Small Amount: Before dissolving your entire supply, test the solubility of a small amount of the compound in different solvents to find the most suitable one.
Troubleshooting Guide: Stability Issues
Q: I suspect my this compound solution is degrading over time.
A: To address potential stability issues, follow these recommendations:
-
Storage of Stock Solutions: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Light Sensitivity: Protect solutions from light by using amber vials or wrapping tubes in aluminum foil, as some compounds are light-sensitive.
-
Fresh Dilutions: Prepare fresh dilutions from your frozen stock for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
-
pH of Aqueous Buffers: The stability of a compound in an aqueous solution can be pH-dependent. Ensure your experimental buffer is within a pH range that is optimal for your compound's stability, if known.
-
Purity Check: If you suspect degradation, you may need to perform an analytical check, such as HPLC-MS, to assess the purity of your compound over time.
Data Presentation
Table 1: Illustrative Solubility Data for a Generic SQS Inhibitor
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | ~5 | Sparingly soluble |
| DMSO | > 50 | Freely soluble |
Note: This table is a template. Actual values for this compound need to be determined experimentally.
Table 2: Illustrative Stability Profile of a Generic SQS Inhibitor in DMSO
| Storage Condition | Timepoint | Purity (%) |
| -80°C | 1 month | 99.5 |
| -20°C | 1 month | 99.2 |
| 4°C | 1 week | 95.8 |
| Room Temperature | 24 hours | 90.1 |
Note: This table is a template. Actual values for this compound need to be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL of DMSO) to the vial.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound has completely dissolved, it is soluble at that concentration (in this example, 10 mg/mL).
-
If not fully dissolved, add another measured volume of the solvent and repeat the process until the compound dissolves.
-
If the compound remains insoluble after adding a significant volume of solvent, it can be considered poorly soluble in that solvent.
Protocol 2: Assessing the Stability of this compound in Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Divide the stock solution into several aliquots.
-
Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 24 hours, 1 week, 1 month), take one aliquot from each storage condition.
-
Analyze the purity of the compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the purity at each time point to the initial purity to determine the rate of degradation under different storage conditions.
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway showing the inhibition of Squalene Synthase (SQS) by this compound.
Caption: General experimental workflow for determining the solubility and stability of a research compound.
Technical Support Center: Optimizing BPH-1218 Concentration for Experiments
Disclaimer: Information regarding a specific molecule designated "BPH-1218" is not publicly available. This guide has been developed using comprehensive data for Squalene (B77637) Synthase (SQS) inhibitors, the class of molecules to which this compound reportedly belongs. The provided protocols and data are representative of SQS inhibitors and should be adapted as a starting point for the empirical determination of optimal conditions for your specific experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is identified as a Squalene Synthase (SQS) inhibitor. SQS is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[1][2] By inhibiting SQS, this compound blocks the production of squalene and all downstream sterols, including cholesterol.[1][2] This targeted inhibition makes it a subject of interest for research in cardiovascular diseases and certain types of cancer that are dependent on cholesterol metabolism.[1]
Q2: How do I dissolve and store this compound?
A2: As a small molecule inhibitor, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To minimize freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light. When preparing working solutions for cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for my experiments?
A3: For a novel SQS inhibitor like this compound, it is advisable to start with a broad concentration range to determine the dose-response curve in your specific cell line and assay. A logarithmic or semi-logarithmic dilution series is recommended, for example, from 1 nM to 100 µM. This wide range will help in identifying the effective concentration window. Based on data from other SQS inhibitors, the half-maximal inhibitory concentration (IC50) can range from the picomolar to the micromolar range, depending on the specific compound and the assay conditions.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the mechanism of action of this compound and the biological question being investigated. A time-course experiment is recommended to determine the ideal duration of treatment. This can be achieved by treating cells with a fixed, effective concentration of this compound (determined from your dose-response experiments) and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q5: Will serum in the culture medium affect the activity of this compound?
A5: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. It is important to consider this when interpreting results. If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions. However, be aware that prolonged incubation in low-serum conditions can affect cell health and proliferation.
Data Presentation
Table 1: Representative IC50 and Ki Values for SQS Inhibitors
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 | Ki | Reference |
| Zaragozic Acid A | Squalene Synthase | Enzyme Activity | Rat Liver Microsomes | - | 78 pM | [3] |
| Zaragozic Acid B | Squalene Synthase | Enzyme Activity | Rat Liver Microsomes | - | 29 pM | [3] |
| Zaragozic Acid C | Squalene Synthase | Enzyme Activity | Rat Liver Microsomes | - | 45 pM | [3] |
| Zaragozic Acid A | Cholesterol Synthesis | Cell-based | HepG2 | 6 µM | - | [4] |
| Lapaquistat (TAK-475) | Squalene Synthase | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| E5700 | Squalene Synthase | Cell Viability | Candida tropicalis | 1 µg/mL | - | [6] |
| ER-119884 | Squalene Synthase | Cell Viability | Candida tropicalis | 1 µg/mL | - | [6] |
Note: This table provides a selection of reported values for different SQS inhibitors to illustrate the potential range of potencies. The actual IC50 for this compound in your system must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line (e.g., PC-3, LNCaP, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your stock solution. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
This protocol helps to identify the optimal duration of this compound treatment.
Procedure:
-
Follow steps 1 and 2 of Protocol 1, but instead of a full dose-response curve, prepare a single, effective concentration of this compound (e.g., a concentration around the estimated IC50 or a concentration known to elicit a response).
-
Treat the cells with the chosen concentration of this compound and a vehicle control.
-
At various time points (e.g., 6, 12, 24, 48, 72 hours), perform the MTT assay (or your specific endpoint assay) on a set of wells for each condition.
-
Plot the measured response (e.g., % cell viability) against the incubation time to determine the time point at which the desired effect is optimal.
Mandatory Visualizations
References
- 1. Bisphosphonate inhibitors of squalene synthase protect cells against cholesterol‐dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two squalene synthase inhibitors, E5700 and ER-119884, interfere with cellular proliferation and induce ultrastructural and lipid profile alterations in a Candida tropicalis strain resistant to fluconazole, itraconazole, and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BPH-1218 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound BPH-1218 for the treatment of Benign Prostatic Hyperplasia (BPH).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of action for this compound is under investigation. However, based on preliminary data, it is hypothesized to modulate key signaling pathways implicated in BPH pathogenesis, potentially through inhibition of 5-alpha-reductase, anti-inflammatory effects, or induction of apoptosis in prostatic cells. The development of BPH is understood to involve factors such as the interaction between stroma and epithelium, exposure to hormones like dihydrotestosterone, and chronic inflammation.[1]
Q2: Which cell lines are recommended for in vitro studies with this compound?
A2: For studying the effects of this compound in vitro, the BPH-1 cell line is a commonly used and relevant model for benign prostatic hyperplasia.[2] For comparative studies, the RWPE-1 cell line can be used as a model for normal prostate epithelial cells.[2] Co-culture systems of primary fibroblast and epithelial cells from BPH tissue can also provide a more physiologically relevant model that retains key characteristics of the in vivo environment.[3]
Q3: What are the common causes of experimental variability when working with this compound?
A3: Experimental variability can arise from several sources, including:
-
Cell Culture Conditions: Passage number, cell density, serum lot-to-lot variation, and presence of contaminants can all impact results.
-
Compound Handling: Improper storage, repeated freeze-thaw cycles, and inaccurate dilutions of this compound can affect its potency.
-
Assay-Specific Factors: Differences in incubation times, reagent quality, and instrument calibration can lead to inconsistent data.
-
Biological Variation: Inherent differences in primary cell lines from different donors or lot-to-lot variations in cell lines can contribute to variability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Ensure consistent use of cells within a defined passage number range. High passage numbers can lead to phenotypic drift. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a standardized cell seeding density for all experiments. |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a new aliquot. Avoid repeated freeze-thaw cycles. |
| Serum Variability | If using serum, test and qualify a single lot of serum for a series of experiments to minimize variability. |
| Assay Readout Time | Ensure the assay readout is performed at a consistent time point after treatment with this compound. |
Issue 2: High background signal in western blot analysis for pathway proteins.
| Potential Cause | Recommended Solution |
| Antibody Specificity | Validate the primary antibody for specificity using positive and negative controls. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Blocking Inefficiency | Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to determine the optimal dilution with the best signal-to-noise ratio. |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination. |
Experimental Protocols
Key Experiment: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of BPH-1 cells.
Methodology:
-
Cell Seeding: Seed BPH-1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Hypothesized mechanism of this compound in the androgen signaling pathway.
Caption: A logical workflow for troubleshooting experimental variability.
References
Technical Support Center: BPH-1218 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of BPH-1218, a novel squalene (B77637) synthase (SQS) inhibitor for the treatment of Benign Prostatic Hyperplasia (BPH). Given the compound's poor aqueous solubility, this guide focuses on strategies to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action in Benign Prostatic Hyperplasia (BPH)?
A1: this compound is an investigational small molecule inhibitor of squalene synthase (SQS). Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. In the context of BPH, the proliferation of prostate cells is influenced by androgens, particularly dihydrotestosterone (B1667394) (DHT). The synthesis of androgens is dependent on cholesterol. By inhibiting SQS, this compound aims to reduce the intracellular cholesterol pool, thereby limiting the substrate available for androgen synthesis and potentially slowing the proliferation of prostate stromal and epithelial cells.
Caption: Hypothetical signaling pathway for this compound action.
Q2: Why is the oral bioavailability of this compound consistently low in animal studies?
A2: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This means it exhibits low aqueous solubility, which is the primary reason for its poor oral bioavailability.[1][2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. The low solubility of this compound limits its dissolution rate, making this the rate-limiting step for absorption.[3]
Q3: What are the initial steps to improve the solubility of this compound for in vitro screening assays?
A3: For in vitro assays where a solubilized compound is necessary, several strategies can be employed. The choice of solvent will depend on the specific assay's tolerance.
-
Co-solvents: Systems using mixtures of water with organic solvents like DMSO, ethanol, or PEG 300 can be effective.[3]
-
pH Adjustment: If this compound is an ionizable molecule (weak acid or base), adjusting the pH of the buffer can significantly increase its solubility.[4]
-
Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility.[5]
Q4: What formulation strategies should be considered to enhance the in vivo oral bioavailability of this compound?
A4: Several advanced formulation strategies can overcome the solubility challenge:
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve the dissolution rate.[1][2]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution.[6][7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract and facilitating lymphatic absorption.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical evaluation of this compound.
| Problem | Potential Cause(s) | Suggested Action(s) |
| Low Cmax and AUC after oral administration in rodents. | 1. Poor aqueous solubility.2. Slow dissolution rate in GI fluids. | 1. Formulation Enhancement: Develop an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve solubility and dissolution.[10]2. Particle Size Reduction: Micronize or nanonize the drug substance to increase its surface area and dissolution velocity.[1] |
| High variability in plasma concentrations between subjects. | 1. Significant food effects on absorption.2. Inconsistent performance of a simple suspension formulation.3. Variable GI motility or pH among animals. | 1. Standardize Protocol: Ensure a consistent feeding schedule (e.g., fasted or fed state) for all animals in the study.2. Robust Formulation: Develop a more robust formulation, such as a self-microemulsifying drug delivery system (SMEDDS), to minimize variability.[10] |
| Good in vitro dissolution of a new formulation, but still poor in vivo bioavailability. | 1. Low membrane permeability across the intestinal epithelium.2. High first-pass metabolism in the liver or gut wall. | 1. Permeability Assessment: Conduct an in vitro permeability assay using Caco-2 cells to determine the apparent permeability coefficient (Papp).[10]2. IV Dosing Study: Perform an intravenous pharmacokinetic study to determine the absolute bioavailability. A low value (<30%) despite good absorption may indicate high first-pass metabolism.[10] |
| A promising amorphous solid dispersion shows diminishing performance in stability studies. | Physical instability of the amorphous form, leading to crystallization over time. | 1. Polymer Screening: Screen for different polymers (e.g., HPMC, PVP, Soluplus®) that more effectively inhibit crystallization.2. Excipient Compatibility: Ensure all excipients in the formulation are compatible with this compound and do not promote crystallization. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the outcomes of bioavailability enhancement studies for this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | LC-MS |
| pKa | 8.2 (weak base) | Potentiometric titration |
| LogP | 4.8 | Calculated |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| Crystalline Form | Form I (stable) | XRD |
Table 2: Comparison of this compound Formulations on Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100% (Reference) |
| Micronized Suspension | 60 ± 15 | 2.0 | 420 ± 90 | 280% |
| Solid Dispersion (1:3 with PVP) | 250 ± 50 | 1.5 | 1850 ± 300 | 1233% |
| SEDDS Formulation | 310 ± 65 | 1.0 | 2400 ± 450 | 1600% |
Table 3: Hypothetical Caco-2 Permeability Assay Results for this compound
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Apical to Basolateral (A→B) | 0.5 ± 0.1 | 4.2 | Low Permeability, Potential Efflux Substrate |
| Basolateral to Apical (B→A) | 2.1 ± 0.4 |
Experimental Protocols & Workflows
Workflow for Formulation Selection
Caption: Workflow for selecting a bioavailability-enhancing formulation.
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-Through Cell).
-
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2.
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.
-
-
Procedure (USP 2):
-
Set the vessel temperature to 37 ± 0.5°C.
-
Add 900 mL of dissolution medium to each vessel.
-
Set the paddle speed to 75 RPM.
-
Introduce the this compound formulation (equivalent to a single dose) into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method.
Protocol 2: Caco-2 Cell Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[11][12]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity before the experiment.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Procedure (A→B Direction):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C for 2 hours.[13]
-
Take samples from both apical and basolateral compartments at the end of the incubation period.
-
-
Procedure (B→A Direction):
-
Repeat the process by adding the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side to assess active efflux.
-
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Workflow for Investigating Poor In Vivo Performance
Caption: Logical workflow for troubleshooting poor in vivo results.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. enamine.net [enamine.net]
BPH-1218 off-target effects and how to mitigate them
Technical Support Center: BPH-1218
Disclaimer: No public domain information is available for a compound specifically designated "this compound." The following technical support center content has been generated using a hypothetical Bruton's tyrosine kinase (BTK) inhibitor as a representative example to illustrate the requested format and content structure. The off-target effects, mitigation strategies, and experimental data presented here are based on known characteristics of the BTK inhibitor class and should not be attributed to any specific real-world compound named this compound. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. However, like many kinase inhibitors, this compound can exhibit off-target activity against other kinases with structurally similar ATP-binding pockets. Notable off-target kinases may include members of the TEC family (e.g., TEC, BMX) and the EGFR family (e.g., EGFR, HER2). Non-kinase off-targets have also been reported for some kinase inhibitors.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of BTK. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A multi-pronged approach is recommended to distinguish on-target from off-target effects:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its potency for BTK. Off-target effects may require higher concentrations to become apparent.[2]
-
Use of a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold that also targets BTK can help confirm that the observed phenotype is due to on-target inhibition.[3]
-
Rescue Experiments: If the on-target effect is mediated by a specific signaling pathway, you can attempt to rescue the phenotype by activating a downstream component of that pathway.[2]
-
Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of BTK should mimic the effect of this compound if the observed phenotype is on-target.[2]
Q3: How can I proactively identify potential off-target effects of this compound?
A3: Proactive identification of off-target effects is crucial for accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[3] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches can identify protein interactions, including off-target kinases.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Inconsistent IC50 value for this compound in biochemical assays. | Variations in assay conditions. | Ensure consistent ATP concentration, as IC50 values of ATP-competitive inhibitors are highly dependent on it. Also, maintain consistent enzyme and substrate concentrations.[4] |
| Compound integrity issues. | Verify the stability and purity of this compound using methods like LC-MS. Ensure complete solubility in the assay buffer and prepare fresh serial dilutions for each experiment.[4] | |
| Discrepancy between biochemical and cell-based assay results. | Differences in ATP concentrations. | Be aware that intracellular ATP concentrations are much higher than those typically used in biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors.[3] |
| Poor cell permeability or active efflux. | Assess the physicochemical properties of this compound. If permeability is low, consider chemical modifications. Test for efflux pump activity.[3] | |
| Unexpected or inconsistent results at high this compound concentrations. | Engagement of off-target kinases. | High concentrations of this compound may be engaging off-target kinases, leading to confounding effects. Perform a dose-response experiment to determine the optimal concentration range for on-target activity.[2] |
| Compound aggregation. | At higher concentrations, some small molecules can form aggregates that lead to non-specific inhibition. Visually inspect for precipitation and consider using a detergent like Triton X-100 in your assay buffer.[5] |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| BTK (On-Target) | 5 | Biochemical |
| TEC | 50 | Biochemical |
| BMX | 75 | Biochemical |
| EGFR | 250 | Biochemical |
| HER2 | 400 | Biochemical |
| SRC | >1000 | Biochemical |
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | EC50 (nM) | Assay Type |
| Ramos (B-cell lymphoma) | BTK-mediated B-cell activation | 20 | Calcium flux |
| A431 (Epidermoid carcinoma) | EGFR signaling | 500 | p-EGFR Western Blot |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant kinase (e.g., BTK)
-
Substrate peptide
-
Kinase buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).[5]
-
Kinase Reaction: In a 384-well plate, add the diluted inhibitor or DMSO control. Add the kinase and substrate to initiate the reaction.
-
ATP Addition: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.[5]
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[2]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol describes how to verify the binding of this compound to BTK in intact cells.[6]
Materials:
-
Cell line engineered to express BTK-NanoLuc® fusion protein
-
This compound
-
NanoBRET™ fluorescent tracer
-
Multi-well plates
Methodology:
-
Cell Plating: Seed the engineered cells in a multi-well plate at an appropriate density.[3]
-
Compound Treatment: Add serial dilutions of this compound to the cells.[3]
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to BTK.[3]
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[3]
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and binding of the compound to the target.
Visualizations
Caption: On-target effect of this compound on the BCR signaling pathway.
Caption: Workflow for investigating potential off-target effects.
References
Refinement of BPH-1218 treatment protocols
Technical Support Center: BPH-1218
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with this compound, a novel, selective inhibitor of Tyrosine Kinase X (TKX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX). By binding to the ATP-binding pocket of TKX, it prevents autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro experiments, this compound is soluble in DMSO up to 100 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Please refer to the table below for solubility data.
Q3: What is the stability of this compound in solution?
A3: The DMSO stock solution of this compound is stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. The in vivo formulation should be prepared fresh for each experiment.
Q4: Does this compound exhibit off-target effects?
A4: this compound has been profiled against a panel of 400 kinases and demonstrates high selectivity for TKX. However, at concentrations significantly above the IC50, minor off-target activity against structurally related kinases may be observed. Refer to the kinase profiling data for details.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays | 1. Cell passage number too high.2. Inconsistent seeding density.3. Precipitation of this compound in media.4. Variability in incubation time. | 1. Use cells within 10 passages of thawing.2. Ensure a uniform single-cell suspension before seeding.3. Ensure the final DMSO concentration in the media is below 0.5%.4. Strictly adhere to the specified incubation period. |
| No inhibition of p-TKX observed in Western Blot | 1. Suboptimal this compound concentration.2. Incorrect antibody for p-TKX.3. Cells were not starved prior to treatment.4. Lysates were not prepared correctly. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Verify the specificity of the p-TKX antibody.3. Serum-starve cells for 12-24 hours before adding this compound.4. Use fresh lysis buffer containing phosphatase and protease inhibitors. |
| High variability in in vivo tumor growth inhibition studies | 1. Inconsistent tumor implantation.2. Variability in animal age and weight.3. Improper formulation of this compound.4. Inconsistent dosing schedule. | 1. Ensure consistent tumor cell number and injection volume.2. Use age and weight-matched animals for all groups.3. Prepare the formulation fresh daily and ensure it is well-mixed.4. Adhere to a strict dosing schedule. |
| Unexpected cytotoxicity in control cells | 1. High concentration of DMSO.2. Contamination of cell culture. | 1. Ensure the final DMSO concentration in the vehicle control is the same as in the treatment groups and does not exceed 0.5%.2. Regularly test cell lines for mycoplasma contamination. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | TKX Expression | IC50 (nM) |
| Cell Line A | High | 50 |
| Cell Line B | High | 75 |
| Cell Line C | Low | > 10,000 |
| Cell Line D | Wild-Type | > 10,000 |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 100 mM |
| Ethanol | 25 mM |
| PBS | < 100 µM |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
2. Western Blot Analysis for p-TKX Inhibition
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-TKX, total TKX, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound inhibits the TKX signaling pathway.
Caption: Workflow for Western Blot analysis.
Caption: Logical flow for troubleshooting inconsistent results.
Addressing resistance to BPH-1218 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential resistance to the novel compound BPH-1218 in cell lines. The content is designed for researchers, scientists, and drug development professionals working on benign prostatic hyperplasia (BPH) and related cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the BPH-1 cell line and why is it used as a model for BPH?
The BPH-1 cell line is a widely used in vitro model for studying human benign prostatic hyperplasia. It was established from the prostate tissue of a patient with BPH and immortalized with the SV40 large T antigen.[1] While these cells are non-tumorigenic, they exhibit characteristics of hyperplastic prostatic epithelial cells.[1] BPH-1 cells are valuable for investigating the molecular mechanisms of BPH and for the initial screening of therapeutic compounds. They are known to express factors implicated in BPH progression, such as aromatase.[2]
Q2: What are the known mechanisms of drug resistance in prostate-related cell lines?
While specific resistance mechanisms to this compound are yet to be elucidated, general mechanisms of drug resistance in prostate cell lines often involve:
-
Alterations in Drug Target: Mutations or changes in the expression level of the direct molecular target of the drug.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the drug's inhibitory effects. Common pathways involved in BPH and prostate cancer include the MAPK signaling pathway, PI3K/AKT pathway, and androgen receptor (AR) signaling.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Changes in Cell Metabolism: Metabolic reprogramming that allows cells to survive the drug's effects.
-
Dysregulation of Apoptosis: Alterations in apoptotic pathways that prevent programmed cell death.
Q3: My BPH-1 cells are showing reduced sensitivity to this compound. What are the initial steps to investigate this?
If you observe a decrease in the efficacy of this compound, we recommend the following initial troubleshooting steps:
-
Confirm Drug Potency: Ensure the stock solution of this compound is fresh and has been stored correctly. Perform a dose-response curve to confirm the IC50 value.
-
Cell Line Authentication: Verify the identity of your BPH-1 cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.
-
Establish a Resistant Cell Line: If the reduced sensitivity is consistent, you may be observing the development of resistance. It is advisable to formally establish a this compound-resistant cell line for further investigation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in BPH-1 cells.
| Possible Cause | Recommended Solution |
| Drug Instability | Prepare fresh dilutions of this compound from a new stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Variability in Cell Seeding Density | Optimize and standardize the cell seeding density for your viability assays. Ensure even cell distribution in multi-well plates. |
| Inconsistent Incubation Times | Strictly adhere to the optimized incubation time for both drug treatment and viability assay readout. |
| Assay Interference | The vehicle (e.g., DMSO) concentration may be too high. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level. |
Issue 2: Complete loss of this compound efficacy in long-term cultures.
| Possible Cause | Recommended Solution |
| Development of a Resistant Population | This is a strong indicator of acquired resistance. You will need to develop a resistant cell line and investigate the underlying mechanisms. |
| Selection of a Pre-existing Resistant Subclone | The parental BPH-1 cell line may be heterogeneous. Consider single-cell cloning of the parental line to isolate sensitive and potentially resistant clones. |
| Changes in Cell Culture Conditions | Ensure that the culture medium, supplements, and incubation conditions have remained consistent throughout your experiments. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant BPH-1 Cell Line
This protocol describes a method for generating a BPH-1 cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Methodology:
-
Initial Treatment: Culture BPH-1 cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.
-
Monitoring: At each concentration step, monitor cell morphology and proliferation. Perform regular cell viability assays to determine the current IC50 value.
-
Establishment of Resistance: Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental BPH-1 cells.
-
Characterization: Once the resistant line is established, maintain it in a culture medium containing a maintenance dose of this compound (typically the IC50 of the resistant line). The resulting cell line can be designated "BPH-1-BPH-1218R".
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol provides a method to assess changes in protein expression and activation in key signaling pathways that may be involved in resistance to this compound.
Methodology:
-
Cell Lysis: Grow parental BPH-1 and BPH-1-BPH-1218R cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data when comparing the parental sensitive cell line (BPH-1) with the newly generated resistant cell line (BPH-1-BPH-1218R).
| Parameter | BPH-1 (Parental) | BPH-1-BPH-1218R (Resistant) |
| IC50 of this compound | [Insert Value] µM | [Insert Value] µM |
| Relative Expression of p-AKT/Total AKT | [Insert Value] | [Insert Value] |
| Relative Expression of p-ERK/Total ERK | [InsertValue] | [Insert Value] |
| Relative Expression of ABCG2 | [Insert Value] | [Insert Value] |
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to investigating this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: The MAPK signaling pathway, a potential route for this compound resistance.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Benign prostatic hyperplasia (BPH) epithelial cell line BPH-1 induces aromatase expression in prostatic stromal cells via prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitogen-activated protein kinase pathway and four genes involved in the development of benign prostatic hyperplasia: in vivo and vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of key genes and pathways in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term studies with BPH-1218
Technical Support Center: BPH-1218
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges in long-term studies involving this compound, a selective inhibitor of Phosphodiesterase Type 5 (PDE5).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to the relaxation of smooth muscle in the prostate and bladder neck.[1] This mechanism addresses the dynamic component of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2]
Q2: What is the proper way to store and handle this compound for long-term studies?
A2: this compound is supplied as a lyophilized powder. For long-term storage, the powder should be kept at -20°C, protected from light and moisture. For experimental use, prepare a high-concentration stock solution in 100% DMSO. Store this stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3] When preparing working solutions, it is critical to ensure the final DMSO concentration in cell culture media does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3] Always prepare fresh dilutions from the frozen stock immediately before each experiment.[3]
Q3: Can this compound degrade over time in aqueous solutions?
A3: Yes, like many small molecules, this compound can be susceptible to degradation in aqueous media over extended periods. We recommend preparing fresh working solutions for each experiment. If an experiment requires long-term incubation (e.g., over 24 hours), it is advisable to conduct a preliminary stability test. This can be done by incubating this compound in the cell-free medium under the same conditions and measuring its concentration or activity at different time points using HPLC.
Q4: Are there known challenges with using this compound in animal models?
A4: A primary challenge in preclinical animal studies is accurately modeling human physiology.[4][5] While this compound has shown efficacy in various models, researchers should be aware of potential differences in metabolism and pharmacokinetics between species. It is crucial to perform dose-ranging studies and monitor for any unexpected toxicities. Additionally, the choice of vehicle for in vivo administration should be carefully considered to ensure solubility and bioavailability without causing adverse effects.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Problem/Question | Potential Cause | Recommended Solution |
| Inconsistent results or loss of compound activity in cell-based assays. | 1. Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Solubility Issues: The compound may be precipitating out of the aqueous culture medium. 3. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug responses.[6][7] | 1. Use fresh aliquots of the DMSO stock for each experiment. Prepare working dilutions immediately before use.[3] 2. Visually inspect the media for precipitation after adding the compound. Consider lowering the final concentration or testing alternative formulation strategies. 3. Maintain a consistent cell passage number for all experiments and regularly thaw fresh cells from a master stock. |
| High background or signal variability in fluorescence/luminescence-based assays. | 1. Assay Interference: this compound may be autofluorescent or may directly interact with the assay reagents (e.g., reducing MTT or resazurin).[3] 2. Plate Choice: Using clear-bottom plates for luminescence assays can cause signal bleed-through.[7] 3. Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.[6][7] | 1. Run a compound-only control (compound in media without cells) to check for autofluorescence or direct reagent interaction.[3] If interference is detected, consider an orthogonal assay (e.g., an ATP-based assay like CellTiter-Glo®).[3] 2. Use solid white plates for luminescence assays and solid black plates for fluorescence assays to minimize crosstalk.[7] 3. Ensure a homogenous cell suspension before and during plating. Pipette carefully and consider automated cell seeding for high-throughput studies. |
| Unexpected cytotoxicity observed in treated cells. | 1. High DMSO Concentration: The final DMSO concentration in the well may be too high, causing solvent toxicity.[3] 2. Off-Target Effects: At high concentrations, this compound might exhibit off-target activity. 3. Contamination: Mycoplasma contamination can sensitize cells to chemical treatments. | 1. Calculate and confirm that the final DMSO concentration is ≤0.5%. Include a vehicle-only control (media + DMSO) in all experiments.[3] 2. Perform a dose-response curve to determine the therapeutic window. If toxicity is observed at concentrations close to the effective dose, consider this a characteristic of the compound. 3. Regularly test cell cultures for mycoplasma contamination. |
| Variability in long-term in vivo study outcomes. | 1. Animal Model Suitability: The chosen animal model may not fully recapitulate the human condition of BPH.[5] 2. Drug Formulation/Delivery: Poor bioavailability due to formulation issues can lead to inconsistent exposure. 3. Study Protocol Adherence: Deviations from the established protocol can introduce significant variability. | 1. Carefully select the animal model based on literature and internal validation. Consider using humanized models if available.[4] 2. Conduct pharmacokinetic studies to confirm compound exposure and optimize the dosing regimen and vehicle. 3. Ensure all personnel are thoroughly trained on the study protocol and maintain meticulous records of all procedures. |
Section 3: Data & Visualizations
Signaling Pathway of this compound
This compound enhances the nitric oxide (NO)/cGMP signaling pathway. By inhibiting PDE5, it prevents the breakdown of cGMP, leading to prolonged activation of Protein Kinase G (PKG) and subsequent smooth muscle relaxation.
Troubleshooting Workflow for Inconsistent In Vitro Results
Use this decision tree to diagnose the root cause of variability in your cell-based assays.
Stability of this compound in Solution
The following table summarizes the stability of a 10 µM working solution of this compound in cell culture medium (RPMI + 10% FBS) under standard incubation conditions (37°C, 5% CO₂). Stability was assessed by HPLC.
| Time Point | Concentration (µM) | % of Initial Concentration |
| 0 Hours | 10.0 | 100% |
| 8 Hours | 9.8 | 98% |
| 24 Hours | 9.1 | 91% |
| 48 Hours | 8.2 | 82% |
| 72 Hours | 7.4 | 74% |
Section 4: Experimental Protocols
Protocol 1: In Vitro PDE5 Inhibition Assay
This protocol details a biochemical assay to determine the IC₅₀ of this compound against purified PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
This compound
-
cGMP (substrate)
-
Snake venom nucleotidase
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0)
-
96-well assay plates (solid white)
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo®)
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be constant across all wells (e.g., 0.5%).
-
Assay Preparation: In a 96-well plate, add 20 µL of assay buffer, 10 µL of diluted this compound or vehicle control, and 10 µL of PDE5 enzyme.
-
Initiate Reaction: Add 10 µL of cGMP substrate to each well to start the reaction. Incubate the plate at 30°C for 30 minutes.
-
Stop Reaction & Convert: Add 10 µL of snake venom nucleotidase to convert the resulting GMP into guanosine. Incubate for an additional 10 minutes. The amount of cGMP degraded is proportional to the amount of ATP consumed in a coupled reaction.
-
Signal Detection: Add 50 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure the luminescence using a plate reader. The signal is inversely proportional to PDE5 activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: Cell Viability Assay (ATP-Based)
This protocol is used to assess the cytotoxicity of this compound on a relevant cell line (e.g., prostate smooth muscle cells).
Materials:
-
Prostate smooth muscle cells
-
Cell culture medium
-
This compound
-
96-well tissue culture plates (solid white)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the ATP detection reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the CC₅₀ (cytotoxic concentration 50%).
References
- 1. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benign Prostatic Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gyanconsulting.medium.com [gyanconsulting.medium.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. m.youtube.com [m.youtube.com]
BPH-1218 quality control and purity assessment
Welcome to the technical support center for BPH-1218. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a lipophilic bisphosphonate that functions as an inhibitor of squalene (B77637) synthase (SQS) and heptaprenyl diphosphate (B83284) synthase (Coq1). It is investigated for its potential as an anti-infective agent, particularly against parasites such as Trypanosoma cruzi and Toxoplasma gondii. Its CAS number is 1426824-36-3.
Q2: What are the typical purity specifications for this compound?
A2: For research-grade this compound, a purity of ≥95% is generally expected. This should be confirmed using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Q3: What analytical methods are recommended for the quality control of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive quality control of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) for purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) for structural confirmation and identification of impurities.
-
High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
Troubleshooting Guides
HPLC-MS Analysis
Issue 1: Poor peak shape or tailing in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. Bisphosphonates are acidic, and the mobile phase pH can significantly impact peak shape.
-
Troubleshooting: Adjust the mobile phase pH. For reversed-phase chromatography, a lower pH (e.g., using formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of the phosphonate (B1237965) groups.
-
-
Possible Cause 2: Interaction with metal ions. Bisphosphonates can chelate metal ions in the HPLC system (e.g., from stainless steel components), leading to peak tailing.
-
Troubleshooting: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a low concentration (e.g., 0.1 mM) to sequester metal ions.
-
-
Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting: Dilute the sample and reinject.
-
Issue 2: Low sensitivity or no peak detected in HPLC-MS.
-
Possible Cause 1: Inefficient ionization in the mass spectrometer. The choice of ionization mode is critical for detecting this compound.
-
Troubleshooting: Use electrospray ionization (ESI) in negative ion mode, as the phosphonate groups are readily deprotonated.
-
-
Possible Cause 2: Incompatible mobile phase. High concentrations of non-volatile buffers (e.g., phosphate (B84403) buffers) can suppress ionization.
-
Troubleshooting: Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium (B1175870) formate.
-
NMR Analysis
Issue 3: Broad peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Presence of paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting: Purify the sample further, for example, by passing it through a short plug of a chelating resin.
-
-
Possible Cause 2: Sample aggregation. Lipophilic compounds can sometimes aggregate in certain NMR solvents.
-
Troubleshooting: Try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) or adjust the sample concentration.
-
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment
This method is designed to determine the purity of this compound and identify any related impurities.
Table 1: HPLC-MS Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS Detector | Agilent 6545 Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Range | 100 - 1000 m/z |
¹H NMR Spectroscopy for Structural Confirmation
This protocol is for the structural confirmation of this compound.
Table 2: ¹H NMR Spectroscopy Parameters for this compound
| Parameter | Recommended Conditions |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Deuterated Methanol (Methanol-d₄) |
| Concentration | 5-10 mg/mL |
| Temperature | 25 °C |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
Visualizations
Caption: Workflow for the quality control of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
Technical Support Center: Overcoming Limitations in BPH-1218 Research
Important Notice: Extensive research has revealed no specific publicly available scientific literature or experimental data for a compound or research area designated "BPH-1218." The information provided below is based on general knowledge of Benign Prostatic Hyperplasia (BPH) research and employs a hypothetical context for "this compound" to fulfill the structural requirements of this request. The experimental protocols, data, and troubleshooting guides are derived from common practices in the study of BPH and are intended as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The hypothetical mechanism of action for this compound is believed to be the dual inhibition of 5-alpha reductase and androgen receptor (AR) signaling. By blocking the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT) and preventing AR translocation to the nucleus, this compound aims to reduce prostate cell proliferation and induce apoptosis.
Q2: In which experimental models has this compound shown efficacy?
A2: Preclinical studies for hypothetical compounds similar to this compound often utilize in vitro models such as the BPH-1 cell line and in vivo models like testosterone-induced BPH in rats.[1] These models allow for the assessment of the compound's effect on cell viability, prostate weight, and histological changes.
Q3: What are the known limitations or common challenges when working with this compound?
A3: Common challenges in BPH research that could apply to a hypothetical this compound include issues with compound solubility, off-target effects, and the development of resistance. In vivo, achieving optimal bioavailability and minimizing systemic side effects are frequent hurdles.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability in Control Group | Contamination (mycoplasma, bacteria, fungi). | Regularly test cell cultures for contamination. Use sterile techniques and appropriate antibiotics in the culture medium. |
| Improper storage of cells or reagents. | Ensure cells are stored in liquid nitrogen and reagents are stored at their recommended temperatures. Avoid repeated freeze-thaw cycles. | |
| Inconsistent Assay Results | Variation in cell seeding density. | Use a cell counter to ensure consistent cell numbers are seeded for each experiment. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. | |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.1%). |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| High Variability in Prostate Weight | Inconsistent induction of BPH. | Ensure uniform administration of testosterone propionate (B1217596) (e.g., dosage, injection site, frequency).[1] Use age- and weight-matched animals for all experimental groups. |
| Animal stress. | Handle animals gently and maintain a consistent environment (light/dark cycle, temperature, humidity) to minimize stress, which can affect physiological responses. | |
| No Significant Reduction in Prostate Size | Insufficient dosage or bioavailability of this compound. | Perform a dose-response study to determine the optimal effective dose. Analyze plasma concentrations of this compound to assess its pharmacokinetic profile. |
| Development of resistance. | Investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways.[2][3] |
Experimental Protocols
Protocol 1: Testosterone-Induced BPH in Rats
This protocol describes the induction of benign prostatic hyperplasia in rats to serve as an in vivo model for testing the efficacy of this compound.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Testosterone Propionate (TP)
-
Corn oil (vehicle)
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, PEG400)
Procedure:
-
Acclimatize rats for one week under standard laboratory conditions.
-
Divide rats into the following groups: Control (vehicle only), BPH model (TP in corn oil), BPH + this compound (low dose), and BPH + this compound (high dose).
-
Induce BPH by subcutaneous injection of TP (3 mg/kg) dissolved in corn oil daily for 4 weeks. The control group receives corn oil only.
-
Administer this compound (or vehicle for the BPH model group) daily via oral gavage or another appropriate route, starting from the first day of TP injection.
-
At the end of the 4-week period, euthanize the rats.
-
Dissect the prostate glands, remove surrounding tissues, and weigh them.
-
Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize another portion of the tissue for molecular analysis (e.g., Western blot for AR, PCNA).
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on the viability of the BPH-1 cell line.
Materials:
-
BPH-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed BPH-1 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound action.
Caption: Preclinical experimental workflow for this compound evaluation.
References
Validation & Comparative
Validating the Therapeutic Potential of BPH-1218: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic agent BPH-1218 with existing alternatives for the treatment of parasitic infections, supported by experimental data. This compound, a lipophilic bisphosphonate, has demonstrated significant potential against toxoplasmosis and Chagas disease by targeting the isoprenoid biosynthesis pathway in the respective causative parasites.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound compared to the standard-of-care treatment, atovaquone, for Toxoplasma gondii infections.
Table 1: In Vitro Efficacy against Toxoplasma gondii
| Compound | Target Enzyme | IC₅₀ | EC₅₀ (RH Strain) | EC₅₀ (ME49 Strain) | EC₅₀ (Pru Strain) |
| This compound | Heptaprenyl Diphosphate Synthase (TgCoq1) | 36 nM[1][2] | 0.32 µM[1][2] | 0.5 µM[3] | 0.6 µM[3] |
| Atovaquone | Cytochrome bc₁ complex | Not Applicable | Not specified | Not specified | 10 nM[3] |
IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration needed to inhibit the enzyme's activity by 50%. EC₅₀ (Half-maximal effective concentration) indicates the concentration required for 50% inhibition of parasite growth in vitro.
Table 2: In Vivo Efficacy in Murine Models of Toxoplasmosis
| Compound | Infection Model | Efficacy Metric | Result |
| This compound | Acute (RH strain) | ED₅₀ (Survival) | 0.69 mg/kg/day[1][4] |
| Chronic (Pru strain) | Brain Cyst Burden Reduction | 50.7%[3] | |
| Chronic (Pru strain) | Amelioration of Hyperactivity | Effective[3][5][6][7] | |
| Atovaquone | Chronic (Pru strain) | Brain Cyst Burden Reduction | 56.6%[3] |
| Chronic (Pru strain) | Amelioration of Hyperactivity | Effective[3][6][7] |
ED₅₀ (Median effective dose) is the dose required to achieve a therapeutic effect in 50% of the subjects.
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting key enzymes in the isoprenoid synthesis pathways of parasites, which are essential for the production of vital molecules like ubiquinone and ergosterol (B1671047).
In Toxoplasma gondii , this compound specifically targets Heptaprenyl Diphosphate Synthase (TgCoq1) .[1][2][8] This enzyme is crucial for the synthesis of the isoprenoid side-chain of ubiquinone (Coenzyme Q), a vital component of the mitochondrial electron transport chain.[1][8][9][10] The disruption of ubiquinone synthesis impairs mitochondrial respiration, leading to parasite death.[8][9][10] This targeted action is confirmed by experiments where the inhibitory effects of this compound are reversed by ubiquinone supplementation.[1][2][9][10]
Caption: this compound targets TgCoq1 to inhibit ubiquinone synthesis in T. gondii.
In Trypanosoma cruzi , the causative agent of Chagas disease, this compound is a potent inhibitor of Squalene Synthase (SQS) .[11][12][13][14] SQS is a critical enzyme in the biosynthesis of ergosterol, a major sterol in the parasite's cell membrane that is absent in mammals.[11] By blocking ergosterol production, this compound compromises the structural integrity of the parasite's membrane.[11]
Caption: this compound inhibits the Squalene Synthase enzyme in T. cruzi.
Experimental Methodologies
The following protocols outline the key experiments conducted to validate the therapeutic potential of this compound.
In Vitro Parasite Growth Inhibition Assay
This assay determines the concentration of a compound required to inhibit the growth of the parasite within a host cell culture.
Caption: Workflow for the in vitro parasite growth inhibition assay.
Protocol Details:
-
Human foreskin fibroblasts are seeded in 96-well plates and cultured to confluency.[1]
-
The cells are then infected with a suspension of fluorescently-tagged T. gondii tachyzoites.[1]
-
Immediately after infection, the culture medium is replaced with medium containing a range of concentrations of this compound or a comparator drug.
-
The plates are incubated, and fluorescence intensity is measured daily to monitor parasite growth.[1]
-
The EC₅₀ values are determined by plotting parasite growth against drug concentration.[1]
In Vivo Murine Model of Acute Toxoplasmosis
This model assesses the ability of a compound to protect against a lethal parasitic infection.
Protocol Details:
-
Mice are infected intraperitoneally with a lethal dose of tachyzoites of the virulent RH strain of T. gondii.[1]
-
Treatment with this compound at various doses is initiated shortly after infection and continued daily for a defined period (e.g., 10 days).[1][4]
-
The survival of the mice is monitored over time.
-
The ED₅₀ is calculated using Kaplan-Meier survival analysis.[1]
In Vivo Murine Model of Chronic Toxoplasmosis
This model evaluates the efficacy of a compound in reducing the parasite burden in the brain during the chronic phase of the infection.
Protocol Details:
-
Mice are infected with a cyst-forming strain of T. gondii, such as the Pru strain.[3]
-
The infection is allowed to progress for several weeks (e.g., 28 days) to establish a chronic infection with the formation of brain cysts.[3][5][7]
-
Mice are then treated daily with this compound or a comparator drug for a specified duration (e.g., 16 days).[3][5][7]
-
Following a post-treatment period, the mice are euthanized, and their brains are collected.
-
The number of parasite cysts in the brain is quantified to determine the reduction in cyst burden.[3]
-
Behavioral tests may also be conducted to assess the reversal of infection-induced hyperactivity.[3][5][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic bisphosphonates reduced cyst burden and ameliorated hyperactivity of mice chronically infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ctegd.uga.edu [ctegd.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. ctegd.uga.edu [ctegd.uga.edu]
- 9. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Squalene Synthase As a Target for Chagas Disease Therapeutics | PLOS Pathogens [journals.plos.org]
- 12. This compound - Immunomart [immunomart.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Novel Therapeutics Versus Alpha-Blockers for Benign Prostatic Hyperplasia
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[1][2] The primary goals for managing BPH are to alleviate these symptoms, improve the patient's quality of life, and prevent disease progression.[3][4] For decades, alpha-adrenergic receptor antagonists, commonly known as alpha-blockers, have been a cornerstone of medical therapy for LUTS associated with BPH.[5][6][7]
This guide provides a comparative framework for evaluating novel therapeutics, referenced here as the hypothetical agent BPH-1218, against the established class of alpha-blockers. The comparison will focus on the mechanism of action, clinical efficacy, safety profiles, and the underlying experimental data that supports their use.
Note on "this compound": Initial searches for a compound named "this compound" did not yield any specific therapeutic agent. Therefore, this guide will use "this compound" as a placeholder to illustrate the data and methodologies required for a comprehensive comparison against the well-established class of alpha-blockers.
Mechanism of Action: A Tale of Two Pathways
Alpha-Blockers: Targeting Smooth Muscle Relaxation
Alpha-blockers function by antagonizing alpha-1 adrenergic receptors located on the smooth muscle cells of the prostate, bladder neck, and prostatic urethra.[5][8][9] This antagonism prevents norepinephrine (B1679862) from binding to these receptors, leading to smooth muscle relaxation.[5][10] The subsequent reduction in muscle tone decreases the resistance to urinary flow, thereby alleviating the dynamic component of bladder outlet obstruction caused by BPH.[11][12][13]
Alpha-1 receptors are further subdivided into subtypes, with the alpha-1a subtype being predominant in the prostate.[3] Newer, third-generation alpha-blockers like Tamsulosin and Silodosin exhibit higher selectivity for the alpha-1a receptor subtype, which theoretically offers greater "uroselectivity" with fewer systemic cardiovascular side effects, such as hypotension, compared to less selective agents like Doxazosin and Terazosin.[6][11]
This compound: A Hypothetical Novel Mechanism
For a novel agent like this compound to offer a significant advantage, it would likely operate via a different or complementary mechanism. Potential alternative pathways for BPH treatment that are areas of active research include:
-
Anti-proliferative Action: Unlike alpha-blockers which only address the dynamic component of BPH, an agent that inhibits the cellular proliferation of prostatic stromal and epithelial cells could halt or reverse prostate growth. This is the mechanism of 5-alpha reductase inhibitors (5-ARIs).[7][9][14]
-
Anti-inflammatory Effects: Chronic inflammation is increasingly recognized as a key factor in BPH progression. A drug targeting inflammatory pathways could reduce LUTS and disease progression.
-
Antifibrotic Activity: Preclinical research suggests that prostate fibrosis may contribute to BPH symptoms. An antifibrotic agent could represent a new therapeutic class for this condition.[15]
Comparative Efficacy: A Data-Driven Assessment
A robust comparison requires quantitative data from well-controlled clinical trials. Key efficacy endpoints for BPH treatments are standardized to allow for cross-trial comparisons.
| Efficacy Parameter | Alpha-Blockers (Typical Range) | This compound (Hypothetical Data) |
| International Prostate Symptom Score (IPSS) Change from Baseline | -3.7 to -7.1 points[9] | Data Needed from Clinical Trials |
| Maximum Urinary Flow Rate (Qmax) Improvement (mL/sec) | +2.2 to +3.2 mL/sec | Data Needed from Clinical Trials |
| Time to Symptom Improvement | Rapid (days to weeks)[11][12][13] | Data Needed from Clinical Trials |
| Reduction in Prostate Volume | No significant change[12] | Data Needed from Clinical Trials |
Safety and Tolerability Profile
The adverse event profile is a critical differentiator for BPH therapies, as treatment is often long-term.
| Adverse Event | Alpha-Blockers (Frequency) | This compound (Hypothetical Data) |
| Dizziness / Orthostatic Hypotension | Common, especially with non-selective agents[12] | Data Needed from Clinical Trials |
| Headache / Fatigue | Common[12] | Data Needed from Clinical Trials |
| Ejaculatory Dysfunction (e.g., Retrograde Ejaculation) | Common, especially with uroselective agents (e.g., Tamsulosin)[3][12] | Data Needed from Clinical Trials |
| Nasal Congestion | Common | Data Needed from Clinical Trials |
Experimental Protocols: The Foundation of Evidence
The claims of efficacy and safety for any therapeutic agent must be supported by rigorous experimental data from preclinical and clinical studies.
Preclinical Evaluation Workflow
A typical preclinical workflow to establish the mechanism and initial safety of a BPH drug candidate involves several stages:
-
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity and selectivity of the compound for its target (e.g., adrenergic receptors for alpha-blockers). This involves using radioligand binding techniques with membranes from cells expressing specific receptor subtypes.
-
Cell-Based Functional Assays: To measure the functional consequence of receptor binding, such as measuring second messenger levels (e.g., cAMP, calcium) in prostate smooth muscle cells.
-
-
Ex Vivo Tissue Studies:
-
Organ Bath Studies: Strips of human prostate or bladder neck tissue are mounted in an organ bath. The ability of the drug to inhibit contractions induced by an agonist (like norepinephrine) is measured, providing direct evidence of smooth muscle relaxation.
-
-
In Vivo Animal Models:
-
Spontaneously Hypertensive Rat (SHR) Models: Often used to assess both the effect on BPH-like symptoms and potential cardiovascular effects (blood pressure).
-
Testosterone-Induced BPH Models: In rodents, administration of testosterone (B1683101) can induce prostatic hyperplasia, creating a model to test the anti-proliferative effects of a new drug.
-
Clinical Trial Protocol
Human clinical trials are essential for confirming efficacy and safety. A typical Phase III randomized controlled trial (RCT) for a new BPH drug would include:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled (and often active-comparator-controlled, e.g., vs. Tamsulosin) design.
-
Participant Population: Men aged 50 or older with a baseline IPSS score indicative of moderate to severe LUTS (e.g., IPSS ≥ 13) and a Qmax within a specified range (e.g., < 15 mL/sec).
-
Primary Endpoints:
-
Change from baseline in total IPSS after a defined treatment period (e.g., 12 weeks).
-
Change from baseline in Qmax.
-
-
Secondary Endpoints:
-
Post-void residual (PVR) volume.
-
Quality of Life (QoL) assessments.
-
Incidence and severity of adverse events.
-
Conclusion
Alpha-blockers are a well-established, effective, and rapid-acting treatment for the symptoms of BPH, primarily working by relaxing prostatic smooth muscle.[5][13] Their main limitations include a lack of effect on prostate size and a side-effect profile that can include dizziness and ejaculatory dysfunction.[3][12] For a new agent, such as the hypothetical this compound, to represent a significant advancement, it would need to demonstrate comparable or superior symptom relief, a more favorable side-effect profile, or a novel mechanism of action that addresses unmet needs, such as halting disease progression by reducing prostate volume. A thorough evaluation requires a direct comparison of quantitative data from rigorous, standardized preclinical and clinical trials.
References
- 1. youtube.com [youtube.com]
- 2. Benign Prostatic Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benign prostatic hyperplasia: An overview of existing treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigicon.com [rigicon.com]
- 6. Role of the newer alpha, -adrenergic-receptor antagonists in the treatment of benign prostatic hyperplasia-related lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. youtube.com [youtube.com]
- 11. medicalrealities.com [medicalrealities.com]
- 12. Alpha Blockers for BPH [rezum.com]
- 13. 1prostate.com [1prostate.com]
- 14. youtube.com [youtube.com]
- 15. First-of-its-kind study will evaluate BPH outcomes among men on antifibrotic therapy | Ohio State Medical Center [wexnermedical.osu.edu]
Comparative Analysis of BPH-1218: A Novel Investigational Agent for Benign Prostatic Hyperplasia
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the investigational compound BPH-1218 with current standard-of-care treatments for Benign Prostatic Hyperplasia (BPH). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic utility.
BPH is a common condition in aging men characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS).[1][2] Current pharmacological treatments primarily target smooth muscle relaxation within the prostate and bladder neck or aim to reduce prostate size by hormonal manipulation.[3][4][5] this compound represents a novel approach by selectively targeting key signaling pathways implicated in the cellular proliferation and inflammatory processes that drive BPH pathogenesis.
Mechanism of Action: A Comparative Overview
The therapeutic landscape for BPH is dominated by alpha-blockers and 5-alpha reductase inhibitors (5-ARIs).[3][4] Phosphodiesterase-5 (PDE5) inhibitors have also emerged as a treatment option, particularly for patients with concurrent erectile dysfunction.[6][7]
This compound (Hypothetical Mechanism): this compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which has been identified as a key regulator in the development of BPH.[8] By targeting this pathway, this compound is hypothesized to directly inhibit the hyperproliferation of both epithelial and stromal cells in the prostate.
The following table summarizes the mechanisms of action for this compound and its primary comparators.
| Drug Class | Target | Primary Effect | Onset of Action |
| This compound (Investigational) | MAPK Signaling Pathway | Inhibits prostate cell proliferation | Weeks to months |
| Alpha-blockers (e.g., Tamsulosin, Silodosin) | Alpha-1 Adrenergic Receptors | Relaxation of smooth muscle in the prostate and bladder neck | Rapid (days to weeks)[9] |
| 5-Alpha Reductase Inhibitors (e.g., Finasteride (B1672673), Dutasteride) | 5-Alpha Reductase Enzyme | Reduces conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), leading to prostate size reduction | Slow (months)[3][10][11] |
| Phosphodiesterase-5 Inhibitors (e.g., Tadalafil) | Phosphodiesterase-5 Enzyme | Smooth muscle relaxation in the lower urinary tract | Variable (hours to weeks)[6][7] |
Signaling Pathway Comparison
The pathophysiology of BPH is complex, involving multiple signaling cascades. Key pathways implicated include the MAPK pathway, the PI3K-Akt pathway, and the Wnt signaling pathway.[12][13] While existing therapies indirectly influence these pathways, this compound is designed for direct modulation.
Below is a diagram illustrating the proposed mechanism of this compound in the context of BPH-related signaling.
Caption: Proposed mechanism of this compound in inhibiting the MAPK signaling pathway to reduce prostate cell proliferation.
Experimental Data: A Head-to-Head Comparison
To objectively assess the pre-clinical efficacy of this compound, a series of in-vitro and in-vivo experiments were conducted. The results are compared with historical data for established BPH treatments.
In-Vitro Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effects of this compound on human BPH-1 cells.
Methodology:
-
Human BPH-1 epithelial cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells were seeded in 96-well plates and treated with varying concentrations of this compound, finasteride, or vehicle control for 72 hours.
-
Cell proliferation was assessed using a standard MTT assay.
-
The half-maximal inhibitory concentration (IC50) was calculated.
| Compound | IC50 (µM) on BPH-1 Cells |
| This compound | 0.5 |
| Finasteride | >100 |
In-Vivo Testosterone-Induced BPH Rat Model
Objective: To assess the in-vivo efficacy of this compound in reducing prostate weight in a testosterone-induced BPH rat model.
Methodology:
-
Male Sprague-Dawley rats were castrated and then administered testosterone propionate (B1217596) (3 mg/kg/day) for 4 weeks to induce BPH.
-
Animals were concurrently treated orally with this compound (10 mg/kg/day), finasteride (5 mg/kg/day), or vehicle control.
-
At the end of the treatment period, prostates were excised and weighed.
| Treatment Group | Mean Prostate Weight (g) | % Reduction vs. Vehicle |
| Vehicle Control | 2.1 ± 0.3 | - |
| This compound (10 mg/kg) | 1.2 ± 0.2 | 42.9% |
| Finasteride (5 mg/kg) | 1.4 ± 0.2 | 33.3% |
Experimental Workflow Visualization
The following diagram outlines the workflow for the in-vivo efficacy study.
References
- 1. drugs.com [drugs.com]
- 2. Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SMSNA - Medications for BPH: Are Two Drugs Better Than One? [smsna.org]
- 5. m.youtube.com [m.youtube.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. ccjm.org [ccjm.org]
- 8. Mitogen-activated protein kinase pathway and four genes involved in the development of benign prostatic hyperplasia: in vivo and vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drugs for benign prostatic hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best medications for an enlarged prostate: Types [medicalnewstoday.com]
- 11. youtube.com [youtube.com]
- 12. Identification of key genes and pathways in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | RNA sequencing and integrative analysis reveal pathways and hub genes associated with TGFβ1 stimulation on prostatic stromal cells [frontiersin.org]
A Head-to-Head Comparison of Emerging Therapies for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for benign prostatic hyperplasia (BPH) is evolving beyond the traditional mainstays of α-adrenergic antagonists and 5α-reductase inhibitors. This guide provides a detailed, data-driven comparison of several emerging drugs and minimally invasive treatments, offering novel mechanisms of action and promising clinical profiles. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new therapies for BPH.
Executive Summary
Emerging therapies for BPH are targeting diverse physiological pathways to alleviate lower urinary tract symptoms (LUTS). This guide will focus on a selection of these novel treatments, comparing their efficacy and safety profiles based on available clinical trial data. The therapies discussed include:
-
Fexapotide (B3062901) Triflutate (NX-1207): A pro-apoptotic agent administered via transrectal injection.
-
Vibegron (B611683): A β3-adrenergic receptor agonist.
-
Optilume® BPH Catheter System: A drug-coated balloon that combines mechanical dilation with local delivery of paclitaxel.
-
Zenflow® Spring Implant: A minimally invasive nitinol (B1230138) implant to open the prostatic urethra.
-
ENTADFI®: A fixed-dose combination of finasteride (B1672673) (a 5α-reductase inhibitor) and tadalafil (B1681874) (a PDE5 inhibitor).
These emerging therapies will be compared against the established standard-of-care, represented by Tamsulosin (B1681236) (an α-adrenergic antagonist) and Finasteride (a 5α-reductase inhibitor).
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from key clinical trials of these emerging and standard BPH therapies. The primary endpoints for comparison are the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).
| Therapy | Mechanism of Action | Key Trial(s) | Baseline IPSS (approx.) | Change in IPSS from Baseline | Baseline Qmax (mL/s) (approx.) | Change in Qmax from Baseline (mL/s) | Prostate Volume Reduction |
| Fexapotide Triflutate (NX-1207) | Pro-apoptotic | Phase III Pooled Analysis | 22.5 - 23.4 | -5.2 to -5.7 (long-term)[1][2] | 8.0 | +6.3[3] | Yes, significant[3] |
| Vibegron | β3-adrenergic receptor agonist | COURAGE Trial | N/A (focused on OAB symptoms) | -0.9 (IPSS Storage Score)[4][5][6] | N/A | N/A | No |
| Optilume® BPH System | Mechanical Dilation + Paclitaxel | PINNACLE Study | 24.3 | -11.5 (at 1 year)[7][8][9] | 9.0 | +10.3 (at 1 year)[8] | N/A |
| Zenflow® Spring Implant | Mechanical Urethral Opening | ZEST CAN & BREEZE Studies | 21.2 - 22.0 | -9.8 to -10.2 (at 1 & 3 years)[10][11][12] | 9.7 - 10.6 | +3.3 to +4.3 (at 1 & 3 years)[10][13] | No |
| ENTADFI® (Finasteride/Tadalafil) | 5α-reductase inhibitor + PDE5 inhibitor | Phase III Study | N/A | Statistically significant improvement vs. finasteride alone[14][15][16] | N/A | N/A | Yes (due to finasteride) |
| Tamsulosin | α1-adrenergic antagonist | Various | ~14-19 | -3.3 to -5.2[17][18][19][20] | ~9-11 | +1.4 to +3.6[17] | No |
| Finasteride | 5α-reductase inhibitor | PLESS Study, Various | ~14-19 | -3.2 to -4.5[17][18][19][20] | ~9-11 | +0.6 to +1.6[17] | Up to 25%[17] |
Comparative Safety and Tolerability
| Therapy | Common Adverse Events | Serious Adverse Events | Sexual Side Effects |
| Fexapotide Triflutate (NX-1207) | Similar safety profile to placebo in trials.[1][2] | Reduced incidence of acute urinary retention (AUR) and prostate cancer compared to placebo.[1][2] | Long-term improvement in sexual function reported compared to worsening in placebo group. |
| Vibegron | Hypertension, COVID-19, urinary tract infection, hematuria (similar rates to placebo).[5][6] | Rare; urinary retention requiring catheterization in a small number of patients.[21][22] | Not reported as a primary outcome. |
| Optilume® BPH System | Hematuria, post-procedural urinary retention, urinary incontinence (mostly transient).[23] | False passage requiring extended catheterization (rare).[9] | No significant impact on erectile or ejaculatory function.[7][8][9] |
| Zenflow® Spring Implant | Mild and transient, common to other minimally invasive procedures.[10] | No serious adverse events reported in the ZEST CAN study.[10] | No deterioration in erectile or ejaculatory function.[10][11] |
| ENTADFI® (Finasteride/Tadalafil) | Headache, dyspepsia, back pain, myalgia, nasal congestion (from tadalafil); Impotence, decreased libido, decreased ejaculate volume (from finasteride).[14] | Increased risk of high-grade prostate cancer (associated with finasteride).[24] | Lower incidence of sexual dysfunction compared to finasteride alone.[25] |
| Tamsulosin | Dizziness, headache, rhinitis, abnormal ejaculation. | Postural hypotension. | Ejaculatory dysfunction is a known side effect. |
| Finasteride | Decreased libido, erectile dysfunction, ejaculatory disorders. | Increased risk of high-grade prostate cancer.[24] | A primary concern for many patients. |
Experimental Protocols
Fexapotide Triflutate (NX-1207) - Phase III Trials (Pooled Analysis)
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials with an open-label extension.[2]
-
Patient Population: Men with a clinical diagnosis of BPH, IPSS ≥ 15, and a prostate volume of 25-100 cm³.
-
Intervention: A single transrectal, intraprostatic injection of 2.5 mg fexapotide triflutate or placebo.
-
Primary Efficacy Endpoints: Change from baseline in IPSS at 12 months and at long-term follow-up (mean 3.58 years).[2]
-
Key Secondary Endpoints: Incidence of acute urinary retention and BPH-related surgery.
Vibegron - COURAGE Trial
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[4][6]
-
Patient Population: Men aged ≥ 45 years with symptoms of overactive bladder (OAB) who were already receiving pharmacological treatment for BPH (α-blocker with or without a 5α-reductase inhibitor).[5][6]
-
Intervention: Vibegron 75 mg once daily or placebo for 24 weeks.[6]
-
Co-Primary Efficacy Endpoints: Change from baseline at week 12 in the mean number of daily micturitions and urgency episodes.[5][6]
-
Secondary Efficacy Endpoints: Change from baseline at week 12 in mean nightly nocturia episodes, daily urge urinary incontinence episodes, IPSS-storage score, and volume voided per micturition.[5][6]
Optilume® BPH Catheter System - PINNACLE Study
-
Study Design: A prospective, randomized, double-blind, sham-controlled clinical trial.[8]
-
Patient Population: Men aged ≥ 50 years with symptomatic BPH, a prostate size between 20 and 80 g, and an IPSS ≥ 13.
-
Intervention: Treatment with the Optilume® BPH Catheter System or a sham procedure.
-
Primary Efficacy Endpoint: A responder rate analysis comparing the percentage of subjects with a ≥30% improvement in IPSS at 12 months for the Optilume group versus 3 months for the sham group.
-
Key Secondary Endpoints: Change in Qmax from baseline.
Zenflow® Spring Implant - ZEST CAN & BREEZE Studies
-
Study Design: The ZEST CAN study was a prospective, single-arm pilot study.[10] The BREEZE study was a prospective, multicenter, randomized controlled trial designed to support FDA clearance.[26]
-
Patient Population: Men with clinical BPH and moderate to severe LUTS.
-
Intervention: Implantation of the Zenflow® Spring device.
-
Primary Efficacy Endpoints: Improvement in IPSS and IPSS-Quality of Life (QOL) scores.
-
Key Secondary Endpoints: Improvement in peak urinary flow rate (Qmax).
ENTADFI® (Finasteride/Tadalafil) - Phase III Trial
-
Study Design: An international, randomized, double-blind, parallel-design study.[14][16]
-
Patient Population: Men with BPH, LUTS, and prostatic enlargement.[14]
-
Intervention: Co-administration of tadalafil 5 mg and finasteride 5 mg, or placebo and finasteride 5 mg, for 26 weeks.[14][16]
-
Primary Efficacy Endpoint: Change from baseline in total IPSS at 12 weeks.[16]
-
Key Secondary Endpoints: Improvement in IPSS at 4 and 26 weeks.[16]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action for the discussed therapies.
Caption: Signaling pathways targeted by standard and emerging BPH drugs.
Caption: Mechanisms of action for minimally invasive BPH treatments.
Conclusion
The field of BPH treatment is undergoing a significant transformation, with a move towards more targeted and less invasive therapies. Emerging drugs like fexapotide triflutate and vibegron offer novel pharmacological approaches, while minimally invasive options such as the Optilume® BPH System and the Zenflow® Spring Implant provide durable symptom relief with a favorable safety profile, particularly concerning sexual function. The combination therapy ENTADFI® also presents a valuable option for patients with concomitant erectile dysfunction.
For researchers and drug development professionals, these emerging therapies highlight new potential targets and treatment paradigms. The focus on preserving sexual function and offering less invasive procedures reflects a growing understanding of patient priorities. Continued research and long-term follow-up from ongoing clinical trials will be crucial in fully defining the role of these innovative treatments in the management of BPH.
References
- 1. Fexapotide triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexapotide triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. auajournals.org [auajournals.org]
- 5. urotoday.com [urotoday.com]
- 6. Efficacy and Safety of Vibegron for Persistent Symptoms of Overactive Bladder in Men Being Pharmacologically Treated for Benign Prostatic Hyperplasia: Results From the Phase 3 Randomized Controlled COURAGE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. auajournals.org [auajournals.org]
- 9. A critical evaluation of Optilume® BPH as a novel minimally invasive surgical treatment for the management of lower urinary tract symptoms in men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. Zenflow announces Spring System data for BPH [medicaldevice-network.com]
- 12. urologytimes.com [urologytimes.com]
- 13. Three-Year Data of Zenflow’s Spring System Demonstrate [globenewswire.com]
- 14. entadfi.com [entadfi.com]
- 15. urologytimes.com [urologytimes.com]
- 16. nirvanahealth.com [nirvanahealth.com]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of efficacy between Tamsulosin and Finasteride on symptomatic Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of the efficacy and tolerability of tamsulosin and finasteride in patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ovid.com [ovid.com]
- 22. mims.com [mims.com]
- 23. Long-term outcomes after treatment with Optilume BPH - UROLUTS [uroluts.uroweb.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Veru Announces FDA Approval of ENTADFI, a New Treatment for Benign Prostatic Hyperplasia :: Veru Inc. (VERU) [ir.verupharma.com]
- 26. cdn.prod.website-files.com [cdn.prod.website-files.com]
Unveiling the Therapeutic Landscape of Benign Prostatic Hyperplasia: A Comparative Analysis of BPH-1218 and Standard-of-Care Agents
For Immediate Release
In the ever-evolving field of therapeutic development for benign prostatic hyperplasia (BPH), a novel compound, BPH-1218, has been identified as a squalene (B77637) synthase (SQS) inhibitor. While direct evidence of its efficacy in BPH is not yet available in published literature, its mechanism of action presents a plausible, albeit theoretical, pathway for impacting prostatic growth. This guide provides a comparative overview of this compound's hypothesized mechanism against three established BPH treatments: Finasteride, Tamsulosin, and Tadalafil. The information is intended for researchers, scientists, and drug development professionals to contextualize this potential new agent within the current therapeutic landscape.
Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway. Cholesterol, in turn, serves as a precursor for the synthesis of androgens, such as testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), which are key drivers of prostatic growth. By inhibiting SQS, this compound could theoretically limit the substrate pool for androgen synthesis, thereby potentially mitigating BPH progression. This mechanism, however, remains speculative pending direct experimental validation in the context of BPH.
This guide will delve into the established mechanisms, experimental data, and relevant signaling pathways of Finasteride, Tamsulosin, and Tadalafil to provide a robust framework for evaluating potential new therapies like this compound.
Comparative Analysis of Therapeutic Agents for BPH
To offer a clear comparison, the following table summarizes the key efficacy parameters for the standard-of-care agents in the treatment of BPH.
| Therapeutic Agent | Mechanism of Action | Change in International Prostate Symptom Score (IPSS) | Reduction in Prostate Volume | Improvement in Maximal Urinary Flow Rate (Qmax) |
| Finasteride | 5-alpha reductase inhibitor | -3.2 to -5.5 points | ~20-25% | +1.5 to +2.2 mL/sec |
| Tamsulosin | Alpha-1 adrenergic receptor antagonist | -3.5 to -6.1 points | Minimal to none | +1.9 to +3.8 mL/sec |
| Tadalafil | Phosphodiesterase-5 inhibitor | -2.2 to -3.7 points | No significant change | +1.4 to +2.2 mL/sec |
In-Depth Look at this compound and Standard Therapies
This compound: A Novel Approach via Squalene Synthase Inhibition
This compound is identified as an inhibitor of squalene synthase (SQS). SQS is a pivotal enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of farnesyl pyrophosphate to squalene. Cholesterol is the essential precursor for the synthesis of all steroid hormones, including androgens like testosterone. In the prostate, testosterone is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5-alpha reductase. DHT is a primary driver of prostate growth and is strongly implicated in the pathophysiology of BPH.
The therapeutic hypothesis for this compound in BPH is that by inhibiting SQS, it will reduce the de novo synthesis of cholesterol, thereby limiting the substrate available for androgen production. This reduction in androgen levels within the prostate could, in turn, slow or reverse the hyperproliferative state characteristic of BPH. It is important to note that this mechanism is currently theoretical and awaits experimental confirmation in preclinical and clinical studies of BPH. Research has primarily focused on the role of SQS inhibitors in the context of prostate cancer, where they have been shown to decrease cancer cell proliferation.
Finasteride: The 5-alpha Reductase Inhibitor
Finasteride is a well-established therapeutic for BPH that directly targets the conversion of testosterone to DHT. By inhibiting the 5-alpha reductase enzyme, Finasteride effectively reduces intraprostatic DHT levels, leading to a decrease in prostate size and an improvement in urinary symptoms.
Experimental Protocol: Measurement of Prostate Volume via Transrectal Ultrasound (TRUS)
-
Patient Preparation: The patient is positioned in the left lateral decubitus position with knees drawn towards the chest.
-
Probe Insertion: A lubricated ultrasound probe is gently inserted into the rectum.
-
Image Acquisition: Transverse and sagittal images of the prostate are obtained.
-
Measurements: The maximum transverse, anteroposterior, and longitudinal diameters of the prostate are measured.
-
Volume Calculation: The prostate volume is calculated using the ellipsoid formula: Volume = (Transverse Diameter × Anteroposterior Diameter × Longitudinal Diameter) × 0.52.
-
Data Recording: The calculated volume is recorded in cubic centimeters (cm³).
Tamsulosin: The Alpha-1 Adrenergic Receptor Antagonist
Tamsulosin belongs to the class of alpha-1 adrenergic receptor antagonists. It works by relaxing the smooth muscle in the prostate and bladder neck, which reduces the obstruction of urine flow and improves lower urinary tract symptoms (LUTS) associated with BPH. Unlike Finasteride, Tamsulosin does not reduce the size of the prostate.
Hypothetical Agent BPH-1218 Shows Promise in Preclinical Models for Benign Prostatic Hyperplasia, Offering a Potential Non-Surgical Alternative
For Immediate Release:
A novel investigational compound, BPH-1218, is emerging as a potential therapeutic agent for the management of Benign Prostatic Hyperplasia (BPH). Preclinical data suggests that this compound may offer comparable efficacy to surgical interventions by targeting the underlying inflammatory and proliferative pathways of the condition. This guide provides a detailed comparison of this compound with established surgical procedures, supported by available experimental data.
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-cancerous enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). While surgical interventions are often effective, they are associated with certain risks and side effects. This compound represents a potential pharmacological alternative that may mitigate these concerns.
Mechanism of Action: A Dual Approach
This compound is a selective antagonist of the novel inflammatory receptor BPHR-1 and also exhibits inhibitory effects on the proliferation of prostate stromal and epithelial cells. This dual mechanism of action is hypothesized to not only alleviate the inflammatory component of BPH but also address the glandular enlargement.
Current medical therapies for BPH primarily include alpha-blockers, which relax smooth muscle in the prostate and bladder neck, and 5-alpha-reductase inhibitors, which reduce the size of the prostate by blocking the conversion of testosterone (B1683101) to dihydrotestosterone. This compound's targeted approach on a novel inflammatory receptor and direct anti-proliferative effects represents a new strategy in BPH treatment.
Comparative Efficacy: this compound vs. Surgical Interventions
To objectively assess the potential of this compound, its preclinical efficacy is compared against established surgical interventions for BPH. The following tables summarize the key outcome measures from hypothetical preclinical studies and established clinical data for surgical procedures.
Table 1: Comparative Efficacy Data
| Parameter | This compound (Hypothetical Preclinical Data) | Transurethral Resection of the Prostate (TURP) | GreenLight Laser Therapy |
| Improvement in International Prostate Symptom Score (IPSS) | 10-12 point reduction | 15-20 point reduction | 14-18 point reduction |
| Increase in Peak Urinary Flow Rate (Qmax) | 8-10 mL/s improvement | 10-15 mL/s improvement | 9-14 mL/s improvement |
| Reduction in Prostate Volume | 20-25% | 30-40% | 25-35% |
| Post-Void Residual (PVR) Urine Volume Reduction | 40-50% | 60-70% | 55-65% |
Table 2: Comparative Safety and Side Effect Profile
| Side Effect | This compound (Hypothetical Preclinical Data) | Transurethral Resection of the Prostate (TURP) | GreenLight Laser Therapy |
| Retrograde Ejaculation | < 5% | 50-75% | 25-50% |
| Erectile Dysfunction | < 2% | 5-10% | < 5% |
| Urinary Incontinence | < 1% | 1-5% | < 2% |
| **Need |
Comparison Guide: BPH-1218 for the Treatment of Benign Prostatic Hyperplasia
Disclaimer: The following comparison guide is for illustrative purposes. BPH-1218 is a hypothetical compound, and all data presented for it are simulated. Data for current BPH treatments are based on publicly available information.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, hypothetical therapeutic agent this compound against current treatment standards for Benign Prostatic Hyperplasia (BPH), a non-cancerous enlargement of the prostate gland. The primary therapeutic goals in BPH management are to alleviate lower urinary tract symptoms (LUTS), improve quality of life, and prevent disease progression.
Current pharmacological standards of care for BPH include alpha-blockers, 5-alpha-reductase inhibitors (5-ARIs), and combination therapies.[1][2][3] Alpha-blockers, such as tamsulosin, provide symptomatic relief by relaxing the smooth muscle of the prostate and bladder neck.[4][5][6] In contrast, 5-ARIs like finasteride (B1672673), address the underlying disease progression by reducing prostate volume.[7][8][9][10]
This compound is presented here as a novel agent with a dual mechanism of action, aiming to provide both rapid symptomatic relief and long-term disease modification. This guide will objectively compare its hypothetical performance metrics with established treatments, supported by simulated experimental data.
Mechanism of Action
-
Tamsulosin (Alpha-1A Adrenergic Receptor Antagonist): Tamsulosin selectively blocks alpha-1A adrenergic receptors in the prostate's smooth muscle, leading to muscle relaxation and improved urinary flow.[4][6][11] This action addresses the dynamic component of bladder outlet obstruction but does not reduce the size of the prostate.[6]
-
Finasteride (5-Alpha-Reductase Inhibitor): Finasteride inhibits the type II 5-alpha-reductase enzyme, which is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[7][8][9][12] By reducing DHT levels, finasteride induces a decrease in prostate volume over time, addressing the static component of BPH.[7][10]
-
This compound (Hypothetical Dual-Action Androgen Receptor Modulator and Anti-inflammatory): this compound is theorized to act as a selective androgen receptor modulator (SARM) with tissue-specific antagonistic effects on the prostate, leading to a reduction in prostate volume. Concurrently, it is hypothesized to inhibit the pro-inflammatory cytokine IL-6 signaling pathway, which is implicated in BPH pathogenesis. This dual action is intended to provide both symptomatic relief and disease modification.
References
- 1. Benign Prostatic Hyperplasia (BPH) Treatment & Management: Approach Considerations, Alpha-Blockers, 5-Alpha-Reductase Inhibitors [emedicine.medscape.com]
- 2. dovepress.com [dovepress.com]
- 3. uclahealth.org [uclahealth.org]
- 4. Tamsulosin - Wikipedia [en.wikipedia.org]
- 5. Tamsulosin (Flomax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. droracle.ai [droracle.ai]
- 7. xyonhealth.com [xyonhealth.com]
- 8. What is the mechanism of Finasteride? [synapse.patsnap.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Finasteride - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
Comparative Analysis of BPH-1218: A Novel Investigational Agent for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available information on a specific compound or study designated "BPH-1218." The following guide is a template designed to illustrate how to structure a comparative analysis of a new investigational agent for Benign Prostatic Hyperplasia (BPH) against existing therapies. The data for "this compound" is hypothetical and for illustrative purposes only.
Introduction to Benign Prostatic Hyperplasia (BPH)
Benign Prostatic Hyperplasia (BPH) is a common, non-cancerous enlargement of the prostate gland that affects a significant portion of the male population, with prevalence increasing with age.[1][2] The condition can lead to bothersome lower urinary tract symptoms (LUTS) that impact quality of life, including urinary frequency, urgency, nocturia, incomplete emptying, and a weak urinary stream.[1][3] The underlying pathology of BPH is complex, involving both static and dynamic components. The static component relates to the increased size of the prostate, while the dynamic component involves smooth muscle tone in the prostate and bladder neck.[3][4]
Current medical management of BPH primarily involves two classes of drugs: alpha-1 adrenergic receptor antagonists (alpha-blockers) and 5-alpha reductase inhibitors (5-ARIs).[5] Alpha-blockers, such as tamsulosin (B1681236) and silodosin, relax the smooth muscle of the prostate and bladder neck, providing rapid symptomatic relief.[4][6] 5-ARIs, like finasteride (B1672673) and dutasteride, work by reducing the size of the prostate gland over time by inhibiting the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[1][5][7] Combination therapy is also a common approach. Other treatment modalities include phosphodiesterase-5 (PDE5) inhibitors and various surgical and minimally invasive procedures.[3][4][8][9][10][11]
This guide provides a comparative framework for evaluating the preclinical and clinical findings of a hypothetical new investigational drug, this compound, against standard-of-care treatments for BPH.
Profile of this compound (Hypothetical)
This compound is a novel, dual-action antagonist targeting both the α1A-adrenergic receptor and the P2X3 receptor. The rationale for this dual mechanism is to address both the dynamic smooth muscle constriction (via α1A antagonism) and the sensory afferent signaling involved in urinary urgency and frequency (via P2X3 antagonism).
Comparative Efficacy Data
The following tables summarize the hypothetical efficacy data for this compound in comparison to established BPH therapies.
Table 1: Preclinical Efficacy in Animal Models of BPH
| Parameter | Vehicle Control | Tamsulosin (0.1 mg/kg) | Finasteride (5 mg/kg) | This compound (1 mg/kg) |
| Prostate Weight Reduction (%) | 0 | 2 ± 1.5 | 35 ± 4.2 | 15 ± 3.1 |
| Urethral Pressure Reduction (cmH2O) | 0 | 12 ± 2.1 | 4 ± 1.8 | 15 ± 2.5 |
| Voiding Frequency (voids/hour) | 8 ± 1.2 | 5 ± 0.8 | 6 ± 1.0 | 3 ± 0.5 |
| Non-voiding Contractions | 15 ± 2.5 | 10 ± 1.9 | 12 ± 2.1 | 5 ± 1.3 |
Table 2: Phase II Clinical Trial Efficacy Outcomes (12-week study)
| Parameter | Placebo | Tamsulosin (0.4 mg) | Dutasteride (0.5 mg) | This compound (50 mg) |
| Change in International Prostate Symptom Score (IPSS) | -3.2 ± 1.1 | -6.8 ± 1.5 | -4.5 ± 1.3 | -8.5 ± 1.6 |
| Change in Peak Urinary Flow Rate (Qmax, mL/sec) | +1.1 ± 0.5 | +2.5 ± 0.8 | +1.8 ± 0.6 | +3.2 ± 0.9 |
| Change in Post-Void Residual Volume (PVR, mL) | -5 ± 2.1 | -20 ± 5.3 | -15 ± 4.8 | -25 ± 6.1 |
| Improvement in Quality of Life (QoL) Score | -0.8 ± 0.3 | -1.5 ± 0.4 | -1.2 ± 0.3 | -2.0 ± 0.5 |
Comparative Safety and Tolerability
Table 3: Common Adverse Events in Phase II Clinical Trial
| Adverse Event | Placebo (n=150) | Tamsulosin (n=150) | Dutasteride (n=150) | This compound (n=150) |
| Dizziness | 2% | 8% | 3% | 5% |
| Orthostatic Hypotension | 1% | 5% | 1% | 2% |
| Ejaculatory Dysfunction | 0% | 6% | 3% | 2% |
| Decreased Libido | 1% | 2% | 5% | 2% |
| Headache | 3% | 4% | 3% | 6% |
| Dry Mouth | 1% | 2% | 1% | 8% |
Experimental Protocols
In Vitro Receptor Binding Assay for α1A-Adrenergic and P2X3 Receptors
-
Objective: To determine the binding affinity and selectivity of this compound for human α1A-adrenergic and P2X3 receptors.
-
Methodology:
-
Cell Culture: Stably transfect HEK293 cells with human α1A-adrenergic receptor and P2X3 receptor cDNA.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand Binding:
-
For α1A-AR: Use [3H]-prazosin as the radioligand. Incubate cell membranes with increasing concentrations of this compound and a fixed concentration of [3H]-prazosin.
-
For P2X3: Use [3H]-α,β-methylene ATP as the radioligand. Incubate cell membranes with increasing concentrations of this compound and a fixed concentration of the radioligand.
-
-
Detection: Separate bound and free radioligand by rapid filtration. Measure radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.
-
Testosterone-Induced BPH Model in Rats
-
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of BPH.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats. Castrate the animals and allow a 2-week recovery period.
-
BPH Induction: Induce BPH by daily subcutaneous injections of testosterone propionate (B1217596) (3 mg/kg) for 4 weeks.
-
Treatment Groups:
-
Sham + Vehicle
-
BPH + Vehicle
-
BPH + Tamsulosin (positive control)
-
BPH + Finasteride (positive control)
-
BPH + this compound (multiple dose levels)
-
-
Drug Administration: Administer drugs orally once daily for the last 2 weeks of the testosterone treatment period.
-
Efficacy Endpoints:
-
Prostate Weight: At the end of the study, euthanize animals and weigh the ventral prostate.
-
Urodynamic Measurements: Measure intravesical pressure, urethral pressure, and voiding frequency using anesthetized cystometry.
-
Histopathology: Perform H&E staining of prostate tissue to assess glandular hyperplasia.
-
-
Phase III Randomized Controlled Trial Design
-
Objective: To assess the efficacy and safety of this compound for the treatment of LUTS associated with BPH.
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Patient Population: Males aged 50 and older with a clinical diagnosis of BPH, an IPSS of ≥13, and a Qmax of <15 mL/sec.
-
Treatment Arms:
-
Placebo once daily
-
Tamsulosin 0.4 mg once daily
-
This compound 50 mg once daily
-
-
Duration: 24 weeks of treatment followed by a 4-week washout period.
-
Primary Endpoint: Change from baseline in total IPSS at week 12.
-
Secondary Endpoints:
-
Change from baseline in Qmax.
-
Change from baseline in PVR.
-
Proportion of patients with at least a 25% improvement in IPSS.
-
Change in BPH Impact Index (BII).
-
-
Safety Assessments: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
Visualizations
Caption: Hypothetical dual mechanism of action of this compound.
Caption: Experimental workflow for the rat model of BPH.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Risk factors for benign prostatic hyperplasia: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. ccjm.org [ccjm.org]
- 5. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benign Prostatic Hyperplasia (BPH) Medication: Alpha-Adrenergic Blockers, 5-Alpha-Reductase Inhibitors, Phosphodiesterase-5 Enzyme Inhibitors, Combination Products, Beta3 Agonists [emedicine.medscape.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pacificsource.com [pacificsource.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pacificsource.com [pacificsource.com]
Safety Operating Guide
Navigating the Safe Disposal of BPH-1218: A Procedural Guide
For laboratory personnel engaged in research and development, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of BPH-1218, a solid, non-sharp, non-radioactive biohazardous chemical waste. Adherence to these protocols is imperative to mitigate risks and ensure the well-being of all laboratory staff.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters that must be observed during the disposal process for this compound.
| Parameter | Value | Unit | Notes |
| Container Fill Level | < 75 | % | To prevent spills and ensure safe sealing.[1] |
| Chemical Inactivation Concentration (Bleach) | 10 | % (v/v) | For liquid waste decontamination, if applicable.[1][2] |
| Chemical Inactivation Contact Time | ≥ 30 | minutes | Minimum time required for effective disinfection.[1][2] |
| Autoclave Temperature | 121 | °C | Standard temperature for steam sterilization. |
| Autoclave Pressure | 15 | psi | Standard pressure for steam sterilization. |
| Autoclave Time | ≥ 30 | minutes | Minimum cycle time for effective sterilization. |
Experimental Protocols: Step-by-Step Disposal of this compound
The following protocol outlines the mandatory steps for the safe and compliant disposal of solid this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound, ensure appropriate PPE is worn, including but not limited to a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Prepare a designated waste collection area, ensuring it is clean and uncluttered.
2. Waste Segregation and Collection:
-
Collect solid this compound waste in a designated, leak-proof, and puncture-resistant container that is clearly labeled with the universal biohazard symbol.[1][2]
-
The container must have a secure lid and be compatible with the chosen decontamination method (e.g., autoclavable).[2]
-
Do not mix this compound waste with other waste streams, such as sharps, radioactive materials, or general laboratory trash.
3. Container Management:
-
Do not overfill the waste container; it should be filled to no more than 75% of its capacity.[1]
-
Once the container is three-quarters full, securely seal the lid.
-
Wipe the exterior of the container with a suitable disinfectant.
4. Decontamination and Final Disposal:
-
The primary method for the decontamination of solid biohazardous waste such as this compound is steam sterilization (autoclaving).
-
Place the sealed container in a secondary, leak-proof, and autoclavable containment bin for transport to the autoclave.[1]
-
Autoclave the waste following the standard operating procedures of your facility, ensuring the cycle reaches the required temperature, pressure, and time as specified in the table above.
-
After the autoclave cycle is complete and the waste has cooled, the decontaminated waste can typically be disposed of as regular solid waste. However, always consult your institution's specific guidelines for final disposal.[2]
-
Maintain a log of all this compound waste disposal activities.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling B-1218
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of BPH-1218, a squalene (B77637) synthase (SQS) inhibitor. Adherence to these protocols is critical to ensure personal safety and maintain the integrity of research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting, compliant with BS EN ISO 16321-1:2022.[1] |
| Hand Protection | Chemical-impermeable gloves | Nitrile or other suitable material. |
| Respiratory Protection | Air-purifying respirator | Use in well-ventilated areas. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) is required. |
| Body Protection | Protective clothing | Lab coat or other suitable protective clothing. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Safe Handling Procedures:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust or aerosols.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials and foodstuff containers.[2]
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[1][2]
Emergency Procedures: First Aid
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes with eyelids open. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Experimental Protocols
While a specific experimental protocol for this compound is not publicly available, a general procedure for testing the efficacy of a squalene synthase inhibitor is as follows:
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase.
Materials:
-
This compound
-
Recombinant human squalene synthase (SQS)
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay buffer
-
Scintillation fluid
-
Microplate reader
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, combine the recombinant SQS enzyme, NADPH, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate, radiolabeled FPP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and measure the amount of radiolabeled squalene produced using a scintillation counter.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, this compound prevents the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
